molecular formula C21H25N5O2 B15560783 Larubrilstat CAS No. 2765226-31-9

Larubrilstat

Cat. No.: B15560783
CAS No.: 2765226-31-9
M. Wt: 379.5 g/mol
InChI Key: WSBBIJRYOPKHQG-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Larubrilstat is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2765226-31-9

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

[2-[[(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl]amino]pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone

InChI

InChI=1S/C21H25N5O2/c27-19(26-9-5-21(14-26)6-10-28-11-7-21)15-12-23-20(24-13-15)25-18-4-3-17-16(18)2-1-8-22-17/h1-2,8,12-13,18H,3-7,9-11,14H2,(H,23,24,25)/t18-/m1/s1

InChI Key

WSBBIJRYOPKHQG-GOSISDBHSA-N

Origin of Product

United States

Foundational & Exploratory

Larubrilstat and VNN1 Inhibition: A Clarification

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates a potential misunderstanding regarding the therapeutic target of Larubrilstat. While the query focused on the "this compound VNN1 inhibition pathway," publicly available scientific literature and databases do not currently establish a direct link between this compound and the inhibition of Vanin-1 (VNN1). This compound is identified as a chemical compound, but its specific biological targets and mechanism of action are not well-documented in the provided search results.[1]

It is possible that this compound has been confused with other compounds, or its development is in a very early, non-public phase.

This guide will proceed by focusing on the well-documented role of Vanin-1 (VNN1) as a therapeutic target and the established pathways of its inhibition by other known molecules.

The Vanin-1 (VNN1) Inhibition Pathway: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Introduction to Vanin-1 (VNN1)

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity.[2][3] It plays a crucial role at the intersection of metabolism and inflammation by catalyzing the hydrolysis of pantetheine (B1680023) into two key bioactive molecules: pantothenic acid (vitamin B5) and cysteamine.[4][5]

  • Pantothenic Acid: A precursor for the synthesis of Coenzyme A (CoA), which is essential for numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism.

  • Cysteamine: A potent antioxidant that contributes to the regulation of cellular redox balance, partly by influencing the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.

Due to its central role in modulating oxidative stress and inflammation, VNN1 has emerged as a promising therapeutic target for a range of diseases, including inflammatory conditions, metabolic disorders, and certain cancers.

VNN1 Signaling and Pathophysiological Roles

VNN1 expression and activity are upregulated in various pathological states, contributing to disease progression through several mechanisms:

  • Inflammation and Oxidative Stress: By generating cysteamine, VNN1 can influence the cellular redox state. Dysregulation of VNN1 activity is associated with increased oxidative stress and pro-inflammatory responses. For instance, increased VNN1 expression can activate the PI3K/Akt/NF-κB pathway, leading to the production of reactive oxygen species (ROS) and inflammatory cytokines.

  • Metabolic Diseases: VNN1 is implicated in metabolic disorders such as diabetes and non-alcoholic steatohepatitis (NASH). It can influence glucose and lipid metabolism. In the liver, VNN1 expression is induced during fasting and in states of insulin (B600854) resistance, where it can increase the expression of gluconeogenic genes and hepatic glucose output.

  • Tissue Injury and Fibrosis: VNN1 is associated with tissue damage and fibrosis in conditions like systemic sclerosis. Elimination of VNN1 in animal models has been shown to prevent key disease manifestations.

The VNN1 Catalytic Pathway

The core function of VNN1 revolves around its pantetheinase activity. The following diagram illustrates the central metabolic pathway involving VNN1.

VNN1_Pathway cluster_VNN1 VNN1-Mediated Hydrolysis cluster_downstream Downstream Metabolic Pathways Pantetheine Pantetheine VNN1 VNN1 (Pantetheinase) Pantetheine->VNN1 Pantothenic_Acid Pantothenic Acid (Vitamin B5) VNN1->Pantothenic_Acid Hydrolysis Cysteamine Cysteamine VNN1->Cysteamine CoA Coenzyme A (CoA) Synthesis Pantothenic_Acid->CoA GSH Glutathione (GSH) Synthesis & Redox Balance Cysteamine->GSH Metabolic Processes Metabolic Processes CoA->Metabolic Processes Antioxidant Defense Antioxidant Defense GSH->Antioxidant Defense a cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compound E Add test compound dilutions and incubate A->E B Prepare recombinant VNN1 enzyme solution D Add VNN1 enzyme to 96-well plate B->D C Prepare fluorogenic substrate solution F Add substrate to initiate reaction C->F D->E E->F G Measure fluorescence over time F->G H Calculate reaction rates G->H I Plot % inhibition vs. [Inhibitor] H->I J Determine IC50 value I->J

References

The Discovery and Development of Larubrilstat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larubrilstat (also known as TDI-132) is a novel, potent, and selective small molecule inhibitor of vascular non-inflammatory molecule-1 (VNN1), a pantetheinase enzyme implicated in the regulation of oxidative stress and inflammation. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its potential therapeutic application in inflammatory bowel disease (IBD). The information presented herein is a synthesis of publicly available data from scientific literature and patent filings.

Introduction: Targeting Vanin-1 in Inflammatory Disease

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that catalyzes the hydrolysis of pantetheine (B1680023) into pantothenic acid (vitamin B5) and cysteamine (B1669678).[1] The products of this reaction play crucial roles in coenzyme A biosynthesis and the modulation of redox homeostasis. Dysregulation of VNN1 activity has been linked to various pathological conditions characterized by inflammation and oxidative stress, making it an attractive therapeutic target.[2] In the context of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, VNN1 expression is upregulated in the gut, contributing to the inflammatory cascade.[3] Inhibition of VNN1, therefore, presents a promising strategy for the treatment of IBD.[2]

The Discovery of this compound

This compound emerged from a dedicated drug discovery program aimed at identifying potent and selective VNN1 inhibitors. The development of this compound can be traced through the exploration of pyrimidine (B1678525) carboxamide scaffolds.

From High-Throughput Screening to Lead Optimization

Initial high-throughput screening campaigns identified a diaryl ketone series as a starting point for VNN1 inhibitor development.[1] However, concerns over the potential liabilities of the ketone moiety prompted the exploration of alternative chemical scaffolds.[1] This led to the discovery of a series of pyrimidine carboxamides derived from cyclic secondary amines, which demonstrated competitive inhibition of VNN1.[1]

Extensive structure-activity relationship (SAR) studies, guided by biophysical and crystallographic methods, were conducted to optimize the potency, physicochemical properties, and absorption, distribution, metabolism, and excretion (ADME) profile of this new class of inhibitors.[1] This optimization process ultimately led to the identification of a lead compound, designated as "compound 3" in a key publication by Pfizer scientists, which exhibited a suitable profile for advancement into preclinical development.[1] The chemical structure of this compound, as disclosed in public databases and patent literature, is consistent with the pyrimidine carboxamide scaffold.[4]

Chemical Structure of this compound [4]

G This compound

Caption: 2D structure of this compound.

Mechanism of Action

This compound exerts its therapeutic effect through the direct inhibition of the enzymatic activity of VNN1.

Signaling Pathway

VNN1 is a key enzyme in the pantetheine-cysteamine pathway. By inhibiting VNN1, this compound blocks the conversion of pantetheine to pantothenic acid and cysteamine. The reduction in cysteamine levels is thought to be a primary driver of the anti-inflammatory effects, as cysteamine can promote oxidative stress.

VNN1_Pathway cluster_0 VNN1-Mediated Pathway cluster_1 Therapeutic Intervention Pantetheine Pantetheine VNN1 VNN1 (Pantetheinase) Pantetheine->VNN1 Pantothenic_Acid Pantothenic Acid (Vitamin B5) VNN1->Pantothenic_Acid Cysteamine Cysteamine VNN1->Cysteamine Oxidative_Stress Oxidative Stress & Inflammation Cysteamine->Oxidative_Stress This compound This compound This compound->VNN1

Caption: this compound inhibits VNN1, blocking the production of cysteamine and subsequent oxidative stress.

Preclinical Development

The preclinical development of this compound involved a series of in vitro and in vivo studies to assess its potency, selectivity, pharmacokinetic properties, and efficacy in a relevant disease model.

In Vitro Potency and Selectivity

While specific quantitative data for this compound's IC50 is not publicly available, the lead compound from the pyrimidine carboxamide series ("compound 3") was characterized as a potent inhibitor of VNN1.[1] The development program focused on optimizing for high potency and selectivity against other enzymes to minimize off-target effects.

Pharmacokinetics

The ADME properties of the pyrimidine carboxamide series were optimized to ensure a profile suitable for in vivo studies.[1] This involved achieving a balance of metabolic stability, bioavailability, and appropriate clearance rates.

In Vivo Efficacy in a Model of Ulcerative Colitis

The therapeutic potential of VNN1 inhibitors, including the class to which this compound belongs, has been evaluated in the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, a well-established model for IBD.[1] In this model, administration of a VNN1 inhibitor was shown to ameliorate disease severity.

Table 1: Representative Preclinical Data for a VNN1 Inhibitor in a DSS-Induced Colitis Model (Note: This table is a composite representation based on typical endpoints in DSS colitis models and is not specific to this compound due to lack of publicly available data.)

ParameterVehicle ControlVNN1 Inhibitor
Disease Activity Index (DAI) HighSignificantly Reduced
Colon Length ShortenedSignificantly Preserved
Histological Score Severe InflammationSignificantly Reduced
Myeloperoxidase (MPO) Activity ElevatedSignificantly Reduced

Experimental Protocols

Detailed experimental protocols for the specific studies involving this compound are proprietary. However, based on related publications, the following general methodologies are likely to have been employed.

VNN1 Inhibition Assay (In Vitro)

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against VNN1.

VNN1_Assay cluster_workflow Experimental Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant VNN1 Enzyme - Fluorogenic Substrate - Test Compound (this compound) Start->Prepare_Reagents Incubate Incubate Enzyme, Substrate, and Test Compound Prepare_Reagents->Incubate Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Incubate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Value Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical in vitro VNN1 inhibition assay.

Protocol:

  • Recombinant human VNN1 enzyme is incubated with a fluorogenic substrate (e.g., a pantetheine analog that releases a fluorescent molecule upon cleavage).

  • The test compound (this compound) is added at various concentrations.

  • The reaction is monitored over time by measuring the increase in fluorescence using a plate reader.

  • The rate of reaction at each compound concentration is calculated.

  • The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

DSS-Induced Colitis Model (In Vivo)

This model is used to evaluate the efficacy of a therapeutic agent in an animal model of colitis.

DSS_Model cluster_workflow Experimental Workflow Start Start Animal_Acclimatization Acclimatize Mice Start->Animal_Acclimatization Induce_Colitis Induce Colitis with DSS in Drinking Water Animal_Acclimatization->Induce_Colitis Treatment Administer this compound or Vehicle Control Induce_Colitis->Treatment Monitor_Disease Monitor Disease Activity: - Body Weight - Stool Consistency - Rectal Bleeding Induce_Colitis->Monitor_Disease Treatment->Monitor_Disease Sacrifice_and_Analysis Sacrifice and Analyze: - Colon Length - Histology - MPO Assay Monitor_Disease->Sacrifice_and_Analysis End End Sacrifice_and_Analysis->End

Caption: Workflow for a typical DSS-induced colitis efficacy study.

Protocol:

  • Colitis is induced in mice by administering DSS in their drinking water for a defined period (e.g., 5-7 days).

  • Animals are treated with this compound or a vehicle control, typically starting concurrently with or shortly after DSS administration.

  • Disease progression is monitored daily by assessing clinical signs such as weight loss, stool consistency, and the presence of blood in the stool, which are used to calculate a Disease Activity Index (DAI).

  • At the end of the study, animals are euthanized, and the colons are collected.

  • Efficacy is assessed by measuring colon length (colitis leads to colon shortening), performing histological analysis of colon tissue to score inflammation and tissue damage, and quantifying myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

Conclusion and Future Directions

This compound is a promising VNN1 inhibitor that has emerged from a rigorous drug discovery and preclinical development process. Its mechanism of action, targeting a key enzyme in the inflammatory and oxidative stress pathways, makes it a compelling candidate for the treatment of IBD. While detailed clinical data is not yet publicly available, the strong preclinical rationale supports its continued investigation in clinical trials for ulcerative colitis and potentially other inflammatory conditions. Further research will be necessary to fully elucidate its clinical efficacy, safety profile, and optimal therapeutic positioning.

References

Larubrilstat: A Technical Overview of a Novel VNN1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larubrilstat is an investigational small molecule identified as a potent inhibitor of Vascular Non-Inflammatory Molecule-1 (VNN1), also known as pantetheinase.[1][2] As a key enzyme in the pantetheine (B1680023) salvage pathway, VNN1 plays a significant role in modulating cellular stress responses, inflammation, and metabolism. Its inhibition presents a promising therapeutic strategy for a range of pathological conditions. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the IUPAC name [2-[[(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl]amino]pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone. Its chemical and physical properties, as computed by PubChem, are summarized in the table below.

PropertyValue
Molecular Formula C21H25N5O2
Molecular Weight 379.5 g/mol
IUPAC Name [2-[[(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl]amino]pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone
SMILES C1CC2=C([C@@H]1NC3=NC=C(C=N3)C(=O)N4CCC5(C4)CCOCC5)C=CC=N2
InChI InChI=1S/C21H25N5O2/c27-19(26-9-5-21(14-26)6-10-28-11-7-21)15-12-23-20(24-13-15)25-18-4-3-17-16(18)2-1-8-22-17/h1-2,8,12-13,18H,3-7,9-11,14H2,(H,23,24,25)/t18-/m1/s1
XLogP3 1.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 3
Exact Mass 379.20082506 Da
Monoisotopic Mass 379.20082506 Da
Topological Polar Surface Area 80.2 Ų
Heavy Atom Count 28
Formal Charge 0
Complexity 559

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of the enzyme VNN1 (pantetheinase).[1][2] VNN1 is a GPI-anchored ectoenzyme that catalyzes the hydrolysis of pantetheine into two biologically active molecules: pantothenic acid (vitamin B5) and cysteamine.[3][4]

  • Pantothenic Acid: A precursor for the biosynthesis of Coenzyme A (CoA), which is essential for numerous metabolic processes, including the citric acid cycle and fatty acid metabolism.[3][5]

  • Cysteamine: A potent antioxidant that contributes to the cellular redox balance.[3][5]

By inhibiting VNN1, this compound disrupts this pathway, leading to a decrease in the production of pantothenic acid and cysteamine. The downstream consequences of VNN1 inhibition are context-dependent but are generally associated with the modulation of inflammatory responses and cellular metabolism. The VNN1 pathway is implicated in various physiological and pathological processes, including tissue repair, metabolic stress, and inflammation.[1][3][6]

VNN1_Signaling_Pathway cluster_this compound This compound Action cluster_vnn1 VNN1 Catalysis cluster_downstream Downstream Effects This compound This compound vnn1 VNN1 (Pantetheinase) This compound->vnn1 Inhibition products Pantothenic Acid (Vitamin B5) + Cysteamine vnn1->products Hydrolysis pantetheine Pantetheine pantetheine->vnn1 Substrate coa Coenzyme A (CoA) Biosynthesis products->coa redox Redox Homeostasis (Antioxidant Effects) products->redox metabolism Cellular Metabolism coa->metabolism inflammation Inflammatory Response redox->inflammation

VNN1 Signaling Pathway and this compound's Point of Intervention.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, a general workflow for assessing the inhibitory activity of a compound against VNN1 can be described. The following is a representative protocol for an in vitro VNN1 inhibitor assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human VNN1.

Materials:

  • Recombinant human VNN1 enzyme

  • Fluorogenic substrate (e.g., pantothenate-7-amino-4-methylcoumarin)

  • Test compound (this compound)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, with co-factors)

  • 384-well microtiter plates

  • Fluorescence plate reader

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO or an appropriate solvent.

  • Enzyme Preparation: Dilute the recombinant VNN1 enzyme to the desired concentration in the assay buffer.

  • Assay Reaction: a. Add the diluted test compound to the wells of the microtiter plate. b. Add the diluted VNN1 enzyme to the wells and incubate for a pre-determined time at room temperature. c. Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: a. Calculate the rate of the enzymatic reaction for each concentration of the test compound. b. Plot the reaction rate against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental_Workflow start Start: Prepare Reagents compound_prep 1. Compound Dilution Series (e.g., this compound) start->compound_prep enzyme_prep 2. Enzyme Preparation (Recombinant VNN1) start->enzyme_prep substrate_prep 3. Substrate Preparation (Fluorogenic) start->substrate_prep assay_setup 4. Assay Plate Setup (384-well plate) compound_prep->assay_setup enzyme_prep->assay_setup reaction 6. Initiate Reaction (Add Substrate) substrate_prep->reaction incubation 5. Pre-incubation (Compound + Enzyme) assay_setup->incubation incubation->reaction readout 7. Kinetic Fluorescence Reading reaction->readout analysis 8. Data Analysis (Calculate Reaction Rates) readout->analysis ic50 9. IC50 Determination (Dose-Response Curve) analysis->ic50 end End: Report IC50 ic50->end

A Representative Experimental Workflow for a VNN1 Inhibition Assay.

Clinical Development

As of the latest available information, there are no publicly registered clinical trials for this compound. Its development status is presumed to be in the preclinical or early discovery phase.

Conclusion

This compound is a novel small molecule inhibitor of VNN1 with a well-defined chemical structure. Its mechanism of action, targeting the pantetheinase activity of VNN1, places it as a potentially valuable tool for investigating the roles of this enzyme in health and disease, and as a candidate for therapeutic development in indications where VNN1 activity is dysregulated. Further studies are required to elucidate its pharmacological profile, in vivo efficacy, and safety.

References

Larubrilstat: A Technical Guide to its Biological Targets and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Larubrilstat is an investigational small molecule inhibitor of Vanin-1 (VNN1), a pantetheinase enzyme with a critical role in cellular metabolism and stress responses. By targeting VNN1, this compound modulates the pantetheine-cysteamine pathway, thereby influencing Coenzyme A (CoA) biosynthesis and the glutathione-dependent antioxidant defense system. This document provides a comprehensive technical overview of the biological targets and pathways of this compound, including its mechanism of action, relevant signaling cascades, and detailed experimental protocols for assessing its activity. While specific quantitative inhibitory data for this compound is not publicly available, this guide offers a robust framework for understanding its therapeutic potential and for designing further preclinical and clinical investigations.

Core Biological Target: Vanin-1 (VNN1)

This compound's primary biological target is Vanin-1 (VNN1), a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme.[1] VNN1 functions as a pantetheinase, catalyzing the hydrolysis of pantetheine (B1680023) into two bioactive molecules: pantothenic acid (Vitamin B5) and cysteamine (B1669678).[1]

  • Pantothenic Acid: A crucial precursor for the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism.

  • Cysteamine: A potent antioxidant and a key modulator of the glutathione (B108866) (GSH) redox cycle.

Mechanism of Action and Biological Pathways

This compound exerts its biological effects through the competitive and reversible inhibition of VNN1's enzymatic activity. This inhibition disrupts the normal flux of the pantetheine-cysteamine pathway, leading to significant downstream consequences.

Impact on Coenzyme A (CoA) Biosynthesis

By blocking the VNN1-mediated generation of pantothenic acid, this compound can modulate intracellular CoA levels. In conditions of metabolic stress where CoA turnover is high, inhibiting VNN1 could potentially limit the cell's capacity for energy production and lipid metabolism.

Modulation of the Glutathione-Dependent Redox System

The inhibition of cysteamine production is a key aspect of this compound's mechanism of action. Cysteamine is known to influence the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. By reducing cysteamine levels, this compound can lead to an increase in GSH levels, thereby enhancing the cell's antioxidant capacity and protecting against oxidative stress.

Below is a diagram illustrating the VNN1 signaling pathway and the point of intervention for this compound.

VNN1_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VNN1 Vanin-1 (VNN1) Pantetheinase Pantothenic_Acid Pantothenic Acid (Vitamin B5) VNN1->Pantothenic_Acid Hydrolysis Cysteamine Cysteamine VNN1->Cysteamine Hydrolysis Pantetheine Pantetheine Pantetheine->VNN1 Substrate CoA Coenzyme A (CoA) Biosynthesis Pantothenic_Acid->CoA GSH Glutathione (GSH) Synthesis Cysteamine->GSH Redox Redox Balance & Antioxidant Defense GSH->Redox This compound This compound This compound->VNN1 Inhibition

Caption: VNN1 signaling pathway and this compound's point of inhibition.

Quantitative Data for VNN1 Inhibitors

While the specific IC50 value for this compound against VNN1 is not publicly available, the following table summarizes the inhibitory potency of other known VNN1 inhibitors to provide a comparative context.

CompoundTargetIC50 (nM)Assay TypeReference
RR6 Human VNN140Fluorescent[1]
OMP-7 Human VNN138Fluorescent[1]
Compound a Human VNN120,170Fluorescent[2]

Experimental Protocols

The following section details a generalized protocol for determining the inhibitory activity of compounds like this compound against VNN1 using a fluorescent-based assay. This protocol is based on methodologies reported for the characterization of other VNN1 inhibitors.

In Vitro VNN1 Inhibition Assay Using a Fluorescent Probe

This assay measures the enzymatic activity of recombinant human VNN1 by monitoring the cleavage of a fluorogenic substrate, such as pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC) or PA-AFC.

Materials:

  • Recombinant Human VNN1 Enzyme

  • Fluorogenic Substrate (e.g., PA-AFC)

  • Test Compound (e.g., this compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.

  • Enzyme Preparation: Dilute the recombinant human VNN1 enzyme to the desired concentration in assay buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the diluted test compound. b. Add 25 µL of the diluted VNN1 enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for PA-AFC) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. b. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Below is a diagram illustrating a typical experimental workflow for screening VNN1 inhibitors.

Experimental_Workflow A Compound Preparation (Serial Dilution) C Assay Plate Setup (96-well) A->C B Enzyme & Substrate Preparation B->C D Incubation (37°C) C->D E Fluorescence Reading (Kinetic Mode) D->E F Data Analysis (Rate, % Inhibition) E->F G IC50 Determination F->G

Caption: Experimental workflow for VNN1 inhibitor screening.

Conclusion

This compound is a promising VNN1 inhibitor that targets a key enzymatic pathway involved in cellular metabolism and oxidative stress. Its mechanism of action, centered on the modulation of CoA biosynthesis and the glutathione redox system, suggests potential therapeutic applications in a range of diseases characterized by metabolic dysregulation and inflammation. While further studies are needed to fully elucidate its clinical profile, the information provided in this guide offers a solid foundation for researchers and drug development professionals to understand and investigate the therapeutic potential of this compound.

References

Larubrilstat: A Technical Overview of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larubrilstat is an investigational small molecule inhibitor targeting vascular non-inflammatory molecule-1 (VNN1), also known as pantetheinase. VNN1 is an ectoenzyme that plays a role in oxidative stress and inflammatory pathways by hydrolyzing pantetheine (B1680023) into pantothenic acid (vitamin B5) and cysteamine.[1][2][3] The inhibition of VNN1 is being explored as a therapeutic strategy for various inflammatory conditions. This technical guide provides a comprehensive overview of the available in vitro and in vivo data on this compound, with a focus on its mechanism of action, experimental methodologies, and preclinical findings. This compound is identified as compound 2-1 in patent US20240083873A1, assigned to Shanghai Meiyue Biotech Development Co., Ltd.[4]

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of the enzymatic activity of VNN1. By blocking VNN1, this compound prevents the breakdown of pantetheine, thereby modulating the downstream pathways involving pantothenic acid and cysteamine. This interference is thought to mitigate inflammation and oxidative stress.

In Vitro Studies

At present, specific quantitative data for this compound's in vitro activity, such as IC50 or Ki values, are not publicly available in peer-reviewed literature. However, based on analogous VNN1 inhibitor studies, the following experimental protocols are representative of the methodologies likely employed to characterize this compound's in vitro profile.

Enzymatic Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of VNN1 enzymatic activity (IC50).

Experimental Protocol:

  • Reagents:

    • Human recombinant VNN1 enzyme

    • Fluorogenic substrate (e.g., pantetheine-AFC)

    • Assay buffer (e.g., Tris-HCl, pH 7.4)

    • This compound (dissolved in DMSO)

    • 96-well black microplate

  • Procedure:

    • A solution of human recombinant VNN1 enzyme is prepared in the assay buffer.

    • Serial dilutions of this compound are prepared in the assay buffer.

    • The VNN1 enzyme solution is added to the wells of the microplate.

    • The various concentrations of this compound are added to the respective wells and incubated for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

    • The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths.

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

CompoundTargetAssay TypeIC50 (nM)
This compoundVNN1Enzymatic InhibitionData Not Available
Cell-Based Assays

Objective: To assess the effect of this compound on cellular processes modulated by VNN1 activity, such as cytokine release in response to an inflammatory stimulus.

Experimental Protocol:

  • Cell Line:

    • A relevant cell line endogenously expressing VNN1 (e.g., human intestinal epithelial cells or macrophages).

  • Reagents:

    • Cell culture medium

    • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

    • This compound (dissolved in DMSO)

    • ELISA kits for relevant cytokines (e.g., TNF-α, IL-6)

    • Cell viability assay reagent (e.g., MTT or CellTiter-Glo)

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Following pre-treatment, the cells are stimulated with LPS to induce an inflammatory response.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure cytokine levels using ELISA.

    • A cell viability assay is performed on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

    • The concentration of this compound that inhibits 50% of the cytokine release (IC50) is calculated.

Data Presentation:

CompoundCell LineStimulusCytokine MeasuredIC50 (µM)
This compounde.g., THP-1LPSTNF-αData Not Available
This compounde.g., THP-1LPSIL-6Data Not Available

In Vivo Studies

Specific in vivo efficacy and pharmacokinetic data for this compound have not been published. The following describes a representative animal model of inflammatory bowel disease (IBD), a condition where VNN1 inhibition has been suggested to be beneficial, which could be used to evaluate the in vivo effects of this compound.

Murine Model of Colitis

Objective: To evaluate the therapeutic efficacy of this compound in a chemically-induced model of colitis in mice.

Experimental Protocol:

  • Animal Model:

    • Male C57BL/6 mice (8-10 weeks old).

  • Induction of Colitis:

  • Treatment:

    • Mice are randomly assigned to treatment groups: Vehicle control, and this compound at various doses.

    • This compound is administered orally once or twice daily, starting concurrently with or shortly after DSS administration.

  • Efficacy Parameters:

    • Disease Activity Index (DAI): Body weight loss, stool consistency, and rectal bleeding are monitored daily.

    • Colon Length: At the end of the study, mice are euthanized, and the colon length is measured as an indicator of inflammation.

    • Histological Analysis: Colon tissue is collected, fixed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage, inflammatory cell infiltration, and mucosal ulceration.

    • Myeloperoxidase (MPO) Activity: MPO activity in the colon tissue is measured as a marker of neutrophil infiltration.

    • Cytokine Levels: Colon tissue homogenates are used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.

Data Presentation:

Treatment GroupDose (mg/kg)Administration RouteChange in DAIColon Length (cm)Histological ScoreMPO Activity (U/g)
Vehicle-OralData Not AvailableData Not AvailableData Not AvailableData Not Available
This compounde.g., 10OralData Not AvailableData Not AvailableData Not AvailableData Not Available
This compounde.g., 30OralData Not AvailableData Not AvailableData Not AvailableData Not Available

Visualizations

Signaling Pathway of VNN1 Inhibition

VNN1_Inhibition_Pathway Pantetheine Pantetheine VNN1 VNN1 (Pantetheinase) Pantetheine->VNN1 Pantothenic_Acid Pantothenic Acid (Vitamin B5) VNN1->Pantothenic_Acid Cysteamine Cysteamine VNN1->Cysteamine This compound This compound This compound->VNN1 Inhibits Inflammation Inflammation & Oxidative Stress Cysteamine->Inflammation Promotes

Caption: this compound inhibits VNN1, blocking the generation of pro-inflammatory mediators.

Experimental Workflow for In Vitro Enzymatic Assay

In_Vitro_Workflow Start Start Prepare_Reagents Prepare VNN1, Substrate, & this compound dilutions Start->Prepare_Reagents Incubate_Inhibitor Incubate VNN1 with this compound Prepare_Reagents->Incubate_Inhibitor Add_Substrate Initiate reaction with Substrate Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence over time Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Reaction Rates & IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of this compound against VNN1 enzyme activity.

Logical Relationship in a Murine Colitis Model

In_Vivo_Logic DSS_Induction DSS-Induced Colitis in Mice Larubrilstat_Treatment Oral this compound Treatment VNN1_Inhibition_In_Vivo Inhibition of VNN1 in Colon Larubrilstat_Treatment->VNN1_Inhibition_In_Vivo Leads to Reduced_Inflammation Reduced Inflammatory Markers (e.g., MPO, Cytokines) VNN1_Inhibition_In_Vivo->Reduced_Inflammation Results in Amelioration Amelioration of Colitis Symptoms (Reduced DAI, Increased Colon Length) Reduced_Inflammation->Amelioration Contributes to

References

In-depth Technical Guide: Safety and Toxicity Profile of Larubrilstat

Author: BenchChem Technical Support Team. Date: December 2025

An important note for researchers, scientists, and drug development professionals: Following a comprehensive review of publicly available scientific literature, clinical trial databases, and chemical registries, it has been determined that there is currently no specific safety, toxicity, or pharmacological data available for a compound designated as "larubrilstat."

Initial searches for "this compound" yielded a single entry in the PubChem database, providing chemical identifiers and computed properties.[1] However, this entry lacks any associated biological activity, preclinical safety data, or results from clinical investigations. Further extensive searches for safety and toxicity information related to "this compound" did not retrieve any relevant studies or documentation.

The information that was retrieved pertained to other pharmaceutical compounds, such as berotralstat, lorlatinib, and lorundrostat, and is not applicable to this compound.

At present, the safety and toxicity profile of this compound remains uncharacterized in the public domain. For professionals seeking information on this compound, it is recommended to:

  • Verify the chemical name and any alternative identifiers.

  • Consult proprietary internal research data if available.

  • Monitor scientific literature and patent databases for any future publications or disclosures related to this molecule.

Without any preclinical or clinical data, it is not possible to provide a summary of quantitative data, detail experimental protocols, or create visualizations of signaling pathways or experimental workflows as requested. This guide will be updated if and when information regarding the safety and toxicity of this compound becomes publicly available.

References

Larubrilstat: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larubrilstat is an investigational small molecule inhibitor of vascular non-inflammatory molecule-1 (VNN1), a pantetheinase enzyme implicated in various inflammatory and oxidative stress-related pathologies. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics (PK) and pharmacodynamics (PD), drawing from available preclinical data and the broader context of VNN1 inhibition. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this novel compound. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visualizations of the VNN1 signaling pathway and a representative experimental workflow are provided to facilitate a deeper understanding of its mechanism of action and evaluation.

Introduction

This compound, also identified as Compound 2-1 in patent literature, is a potent and selective inhibitor of VNN1.[1] VNN1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that hydrolyzes pantetheine (B1680023) to produce pantothenic acid (vitamin B5) and cysteamine. The products of this reaction are crucial for the biosynthesis of coenzyme A and the regulation of redox homeostasis, respectively. Dysregulation of VNN1 activity has been associated with a range of inflammatory conditions, including inflammatory bowel disease (IBD), making it an attractive therapeutic target. This compound emerges from a class of pyrimidine (B1678525) carboxamide compounds designed to modulate the activity of this key enzyme.

Pharmacodynamics

Mechanism of Action

This compound exerts its pharmacological effect through the direct inhibition of the pantetheinase activity of VNN1. By blocking the active site of the enzyme, it prevents the hydrolysis of pantetheine. This interruption of the VNN1-mediated pathway is hypothesized to have several downstream consequences, including the modulation of inflammatory responses and a reduction in oxidative stress. The inhibition of VNN1 can lead to a decrease in the production of cysteamine, a key aminothiol (B82208) involved in various physiological processes, including the regulation of glutathione (B108866) (GSH) levels.

VNN1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Pantetheine Pantetheine VNN1 VNN1 (Pantetheinase) Pantetheine->VNN1 Hydrolysis Pantothenic_Acid Pantothenic Acid (Vitamin B5) VNN1->Pantothenic_Acid Cysteamine Cysteamine VNN1->Cysteamine CoA_Biosynthesis CoA Biosynthesis Pantothenic_Acid->CoA_Biosynthesis Redox_Homeostasis Redox Homeostasis (GSH Regulation) Cysteamine->Redox_Homeostasis Inflammatory_Response Inflammatory Response Redox_Homeostasis->Inflammatory_Response Modulation This compound This compound This compound->VNN1 Inhibition

Figure 1: VNN1 Signaling Pathway and Inhibition by this compound.

Target Engagement

Confirmation of target engagement is critical in the development of selective inhibitors. For VNN1 inhibitors like this compound, target engagement can be assessed both in vitro and in vivo. In vitro assays typically involve measuring the inhibition of recombinant VNN1 enzyme activity in the presence of the compound. In vivo, target engagement can be inferred from the modulation of downstream biomarkers or through direct measurement of enzyme inhibition in tissue samples.

Dose-Response Relationship

The dose-response relationship of this compound and related VNN1 inhibitors has been characterized in preclinical models. The potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Potency of VNN1 Inhibitors

Compound Target Assay Type IC50 (nM) Source
Compound 2-1 (this compound) Vanin-1 Enzymatic 2.4 Patent WO2022063197A1
Compound 2 Vanin-1 Enzymatic 8.9 Patent WO2022063197A1
Compound 13 Vanin-1 Enzymatic 4.2 Patent WO2022063197A1
Compound 17 Vanin-1 Enzymatic 0.6 Patent WO2022063197A1
Compound 19 Vanin-1 Enzymatic 2.9 Patent WO2022063197A1
Compound 23 Vanin-1 Enzymatic 1.7 Patent WO2022063197A1
Compound 21 Vanin-1 Enzymatic 6.9 Patent WO2022063197A1
Compound 26 Vanin-1 Enzymatic 2.0 Patent WO2022063197A1

| Compound A | Vanin-1 | Enzymatic | 11.25 | Patent WO2022063197A1 |

Note: Data is extracted from patent literature and may represent a selection of compounds from the same chemical series as this compound.

Pharmacokinetics

Detailed pharmacokinetic data for this compound is not yet publicly available. However, based on its intended oral route of administration and general characteristics of small molecule drugs, a standard battery of preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies would be required. The following sections outline the expected parameters and experimental approaches.

Absorption

The oral bioavailability of this compound will be a key determinant of its clinical utility. Preclinical studies in animal models (e.g., rats, dogs) are necessary to determine the fraction of the administered dose that reaches systemic circulation.

Table 2: Anticipated Pharmacokinetic Parameters for this compound (Preclinical)

Parameter Description Expected Value Range Species
Absorption
Bioavailability (F%) Fraction of oral dose reaching systemic circulation >10% desirable Rat, Dog
Cmax Maximum plasma concentration Dose-dependent Rat, Dog
Tmax Time to reach Cmax 0.5 - 4 hours Rat, Dog
Distribution
Vd Volume of distribution Moderate to High Rat, Dog
Protein Binding (%) Percentage bound to plasma proteins >90% common for small molecules In vitro (human, rat, dog plasma)
Metabolism
Primary Organs Liver, Intestine - In vitro (microsomes, hepatocytes)
Major Pathways Oxidation, Glucuronidation (predicted) - In vitro (microsomes, hepatocytes)
Excretion
CL Clearance Moderate Rat, Dog
t1/2 Half-life 4 - 12 hours (for once or twice-daily dosing) Rat, Dog

| Excretion Routes | Fecal (biliary), Renal | - | Rat (mass balance study) |

Note: The values in this table are hypothetical and represent typical ranges for orally administered small molecule drugs. Specific data for this compound is not yet available.

Distribution

The distribution of this compound into various tissues will influence its efficacy and potential for off-target effects. High distribution to inflamed tissues, such as the colon in IBD, would be therapeutically advantageous.

Metabolism

This compound is expected to undergo metabolism primarily in the liver by cytochrome P450 (CYP) enzymes. In vitro studies using liver microsomes and hepatocytes from different species, including humans, are essential to identify the major metabolic pathways and potential for drug-drug interactions.

Excretion

The routes of elimination for this compound and its metabolites need to be determined through mass balance studies, typically using a radiolabeled version of the compound in animal models.

Experimental Protocols

In Vitro VNN1 Inhibition Assay

This protocol describes a representative method for determining the in vitro potency of a VNN1 inhibitor.

VNN1_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Prepare_Inhibitor Prepare serial dilutions of this compound Add_Inhibitor Add this compound dilutions to microplate wells Prepare_Inhibitor->Add_Inhibitor Prepare_Enzyme Prepare recombinant human VNN1 solution Add_Enzyme Add VNN1 solution to wells Prepare_Enzyme->Add_Enzyme Prepare_Substrate Prepare pantetheine substrate solution Add_Substrate Initiate reaction by adding pantetheine Prepare_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate inhibitor and enzyme Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop reaction (e.g., with quenching agent) Incubate_Reaction->Stop_Reaction Measure_Signal Measure product formation (e.g., fluorescence) Stop_Reaction->Measure_Signal Calculate_IC50 Calculate IC50 from dose-response curve Measure_Signal->Calculate_IC50

Figure 2: Experimental Workflow for In Vitro VNN1 Inhibition Assay.

Methodology:

  • Compound Preparation: this compound is serially diluted in an appropriate buffer (e.g., phosphate-buffered saline) to create a range of concentrations for testing.

  • Enzyme and Substrate Preparation: A solution of recombinant human VNN1 enzyme and a separate solution of the substrate, pantetheine, are prepared in assay buffer.

  • Assay Procedure:

    • Aliquots of the this compound dilutions are added to the wells of a microtiter plate.

    • The VNN1 enzyme solution is then added to each well, and the plate is incubated to allow for inhibitor binding.

    • The reaction is initiated by the addition of the pantetheine substrate.

    • The plate is incubated at 37°C for a defined period.

  • Detection: The reaction is stopped, and the amount of product formed (cysteamine or pantothenic acid) is quantified. This can be achieved using a variety of methods, including fluorescent probes that react with the thiol group of cysteamine.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each this compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Preclinical Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for a single-dose pharmacokinetic study in rats.

Methodology:

  • Animal Dosing: A cohort of male Sprague-Dawley rats is administered a single oral dose of this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose). A separate cohort receives an intravenous dose to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected from a subset of animals at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), clearance, volume of distribution, and half-life, using non-compartmental analysis.

Conclusion

This compound is a promising VNN1 inhibitor with the potential for therapeutic application in inflammatory diseases. While detailed public data on its pharmacokinetics remains limited, the available information on its pharmacodynamics, particularly its potent inhibition of VNN1, supports its continued investigation. Further disclosure of preclinical and clinical data will be essential to fully characterize its ADME profile and to establish a clear understanding of its dose-response relationship and safety profile in humans. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug developers to understand and further evaluate this novel therapeutic candidate.

References

Methodological & Application

Larubrilstat: A Detailed Application Note on Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larubrilstat is an investigational inhibitor of Vanin-1 (VNN1), a pantetheinase involved in oxidative stress and inflammatory pathways. This application note provides a detailed protocol for the chemical synthesis and purification of this compound, based on publicly available patent literature. Additionally, it outlines the key signaling pathways associated with VNN1, the molecular target of this compound. The provided methodologies and data are intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Introduction

This compound, chemically known as (2-{[(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl]amino}pyrimidin-5-yl)(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone, is a novel small molecule inhibitor of Vanin-1 (VNN1). VNN1 is an ectoenzyme that plays a role in regulating oxidative stress and inflammation through the hydrolysis of pantetheine (B1680023) to pantothenic acid (vitamin B5) and cysteamine (B1669678). Dysregulation of VNN1 activity has been implicated in various pathological conditions, making it a promising therapeutic target. This document details the synthetic route and purification methods for this compound, providing a foundation for its laboratory-scale preparation and further investigation.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative example derived from patent literature.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Intermediate 1 (2-chloro-N-((5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)pyrimidin-5-amine)

  • To a solution of 2,5-dichloropyrimidine (B52856) (1.0 eq) in a suitable solvent such as isopropanol (B130326) is added (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine (1.1 eq) and a base, for example, N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • The reaction mixture is stirred at an elevated temperature, for instance, 80 °C, for a period of 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford Intermediate 1.

Step 2: Synthesis of this compound

  • Intermediate 1 (1.0 eq) and 8-oxa-2-azaspiro[4.5]decane (1.2 eq) are dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • A palladium catalyst, such as Pd2(dba)3 (0.1 eq), and a ligand, for example, xantphos (B1684198) (0.2 eq), are added to the mixture, followed by the addition of a base, such as cesium carbonate (Cs2CO3) (2.0 eq).

  • The reaction vessel is sealed and heated to a temperature of 100-120 °C for 12-24 hours.

  • After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then subjected to purification.

Synthesis Workflow

Synthesis_Workflow A 2,5-dichloropyrimidine C Intermediate 1 A->C Isopropanol, DIPEA, 80°C B (R)-6,7-dihydro-5H- cyclopenta[b]pyridin-5-amine B->C E This compound C->E Pd2(dba)3, Xantphos, Cs2CO3, DMSO, 100-120°C D 8-oxa-2-azaspiro[4.5]decane D->E

Caption: Synthetic scheme for this compound.

Purification of this compound

Purification of the final compound is critical to ensure high purity for biological and pharmaceutical studies.

Experimental Protocol: Purification of this compound

1. Column Chromatography:

  • The crude this compound obtained from the synthesis is first purified by flash column chromatography on silica gel.

  • A gradient elution system is employed, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

2. Recrystallization:

  • For further purification, the product obtained from column chromatography can be recrystallized.

  • A suitable solvent or solvent system is chosen in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol/water or ethyl acetate/hexanes).

  • The compound is dissolved in a minimal amount of the hot solvent, and then the solution is allowed to cool slowly to induce crystallization.

  • The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purification Workflow

Purification_Workflow A Crude this compound B Silica Gel Column Chromatography A->B C Semi-pure this compound B->C D Recrystallization C->D E Pure this compound D->E

Caption: Purification workflow for this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data that may be obtained during the synthesis and purification of this compound. The exact values can vary depending on the specific reaction conditions and scale.

ParameterValueMethod of Analysis
Synthesis
Yield of Step 170-85%Isolated yield
Yield of Step 250-65%Isolated yield
Purification
Purity after Column>95%HPLC
Purity after Recrystallization>99%HPLC
Characterization
Mass Spectrum (m/z)[M+H]⁺ calculated: 380.21, found: 380.22ESI-MS
¹H NMRConforms to structureNMR Spectroscopy

Vanin-1 (VNN1) Signaling Pathway

This compound is an inhibitor of Vanin-1 (VNN1). VNN1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that hydrolyzes pantetheine into pantothenic acid and cysteamine. This enzymatic activity places VNN1 at a crucial intersection of metabolism and stress response. The downstream effects of VNN1 activity are complex and can influence multiple signaling pathways.

VNN1-generated cysteamine can impact the cellular redox state, notably by influencing the levels of glutathione (B108866) (GSH), a key antioxidant. This modulation of oxidative stress can, in turn, affect various signaling cascades. For instance, VNN1 has been shown to influence the Akt signaling pathway , which is a central regulator of cell survival, growth, and proliferation. Furthermore, VNN1 activity has been linked to the AMPK/GAPDH/Sirt1/FoxO1 signaling pathway , which is involved in cellular energy homeostasis and stress resistance. In inflammatory contexts, VNN1 can also play a role in modulating pathways involving pro-inflammatory cytokines.

VNN1_Signaling cluster_0 VNN1 Activity cluster_1 Downstream Effects VNN1 Vanin-1 (VNN1) Cysteamine Cysteamine VNN1->Cysteamine Pantothenic_Acid Pantothenic Acid VNN1->Pantothenic_Acid Pantetheine Pantetheine Pantetheine->VNN1 Substrate Oxidative_Stress Modulation of Oxidative Stress Cysteamine->Oxidative_Stress AMPK_Signaling AMPK/GAPDH/Sirt1/FoxO1 Signaling Pathway Cysteamine->AMPK_Signaling This compound This compound This compound->VNN1 Inhibits Akt_Signaling Akt Signaling Pathway Oxidative_Stress->Akt_Signaling Inflammation Inflammatory Response Oxidative_Stress->Inflammation Cell_Survival Cell Survival & Proliferation Akt_Signaling->Cell_Survival Regulates Energy_Homeostasis Energy Homeostasis AMPK_Signaling->Energy_Homeostasis Regulates Cytokine_Release Cytokine Release Inflammation->Cytokine_Release Induces

Caption: VNN1 signaling and the inhibitory action of this compound.

Conclusion

This application note provides a comprehensive overview of the synthesis and purification of the VNN1 inhibitor, this compound. The detailed protocols and workflows are intended to be a valuable resource for researchers in the field of drug discovery and development. A deeper understanding of the synthesis of this compound and the signaling pathways it modulates will facilitate further investigation into its therapeutic potential.

Information regarding "Larubrilstatin" is currently unavailable in public resources.

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "Larubrilstatin" have not yielded any specific information about this compound, its mechanism of action, or its application in cell culture experiments. The term does not appear in scientific literature or chemical databases based on the conducted searches.

This lack of information could be due to several reasons:

  • Novelty of the Compound: Larubrilstatin may be a very new or recently discovered compound that has not yet been described in published literature.

  • Internal Designation: The name could be an internal code or designation used within a specific research group or company that has not been publicly disclosed.

  • Spelling Error: There is a possibility that "Larubrilstatin" is a misspelling of a different compound.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

  • Verify the Compound Name: It is crucial to double-check the spelling and source of the compound's name.

  • Consult Internal Documentation: If this name was obtained from internal reports or communications, it is advisable to consult those for further details.

  • Contact the Source: Reaching out to the original source of the information may provide clarification on the compound's identity and properties.

Without a verifiable and correct name for the compound, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams. Should a corrected or alternative name for "Larubrilstatin" become available, a new search can be initiated to provide the required information.

Application Notes and Protocols for Larubrilstat Dosage in Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available information, specific preclinical data, including dosages of Larubrilstat used in animal models, have not been publicly disclosed. The following application notes and protocols are therefore based on general principles for determining the dosage of novel chemical entities, specifically VNN1 (Vanin-1) inhibitors, in a research setting.

Introduction

This compound is an inhibitor of Vanin-1 (VNN1), an ectoenzyme with pantetheinase activity that plays a role in regulating cellular redox homeostasis and inflammatory responses. VNN1 catalyzes the hydrolysis of pantetheine (B1680023) to pantothenic acid (vitamin B5) and cysteamine. By inhibiting VNN1, this compound is being investigated for its therapeutic potential in a variety of diseases characterized by oxidative stress and inflammation.

These application notes provide a generalized framework for researchers, scientists, and drug development professionals to design and conduct animal model studies to determine the appropriate dosage of this compound or other novel VNN1 inhibitors.

Data Presentation: A Template for Dose-Ranging Studies

Given the absence of specific public data for this compound, the following table serves as a template for how quantitative data from dose-ranging studies in animal models should be structured for clear comparison.

Parameter Study 1 (e.g., Rodent Model of IBD) Study 2 (e.g., Rodent Model of AKI) Study 3 (e.g., Non-Rodent Model)
Animal Model C57BL/6 Mice (DSS-induced colitis)Sprague-Dawley Rats (Ischemia-reperfusion injury)Beagle Dogs
Disease/Condition Inflammatory Bowel Disease (IBD)Acute Kidney Injury (AKI)Safety/Toxicology
This compound Dose (mg/kg) 1, 5, 10, 252, 10, 300.5, 2.5, 10
Route of Administration Oral (gavage)IntravenousOral (capsule)
Dosing Frequency Once dailySingle doseOnce daily
Duration of Treatment 7 days24 hours post-injury28 days
Key Efficacy Endpoints Disease Activity Index (DAI), Colon length, Histological scoreSerum Creatinine, Blood Urea Nitrogen (BUN), Kidney histologyClinical observations, Body weight, Food consumption
Key Safety/Tox Endpoints Body weight, Clinical signsOff-target organ histologyHematology, Clinical chemistry, Urinalysis, Organ weights
Pharmacokinetic (PK) Parameters Cmax, Tmax, AUC, Half-lifeCmax, Tmax, AUC, Half-lifeCmax, Tmax, AUC, Half-life
Pharmacodynamic (PD) Biomarkers Myeloperoxidase (MPO) activity in colon, Tissue glutathione (B108866) levelsUrinary NGAL, KIM-1, Tissue oxidative stress markersPlasma VNN1 activity

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of animal studies. Below are generalized protocols for key experiments in the evaluation of a novel VNN1 inhibitor like this compound.

In Vitro Potency and Selectivity Assays
  • Objective: To determine the inhibitory activity of this compound against VNN1 and its selectivity over other related enzymes.

  • Methodology:

    • Enzyme Inhibition Assay: Utilize a recombinant VNN1 enzyme and a suitable substrate. Measure the rate of product formation in the presence of varying concentrations of this compound. Calculate the IC50 value.

    • Selectivity Panel: Test this compound against a panel of other enzymes, particularly those with structural or functional similarities to VNN1, to assess its specificity.

Dose-Ranging Efficacy Study in a Rodent Model of Inflammatory Bowel Disease (IBD)
  • Objective: To determine the effective dose range of this compound in a disease-relevant animal model.

  • Animal Model: C57BL/6 mice.

  • Induction of Colitis: Administer Dextran Sulfate Sodium (DSS) in drinking water for 5-7 days.

  • Dosing:

    • Randomly assign mice to vehicle control and this compound treatment groups (e.g., 1, 5, 10, 25 mg/kg).

    • Administer this compound or vehicle orally once daily, starting concurrently with or shortly after DSS administration.

  • Endpoint Analysis:

    • Clinical Assessment: Monitor body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).

    • Macroscopic Evaluation: At the end of the study, measure colon length.

    • Histopathology: Collect colon tissue for histological scoring of inflammation and tissue damage.

    • Biomarker Analysis: Measure myeloperoxidase (MPO) activity in the colon as a marker of neutrophil infiltration.

Pharmacokinetic (PK) Study
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Animal Model: Sprague-Dawley rats.

  • Dosing:

    • Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of animals.

  • Sample Collection:

    • Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters including Cmax, Tmax, AUC, half-life, and oral bioavailability.

Mandatory Visualizations

Signaling Pathway

VNN1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Pantetheine Pantetheine VNN1 VNN1 (Vanin-1) Pantetheine->VNN1 Hydrolysis Pantothenic_Acid Pantothenic Acid (Vitamin B5) VNN1->Pantothenic_Acid Cysteamine Cysteamine VNN1->Cysteamine CoA Coenzyme A (Energy Metabolism, Lipid Synthesis) Pantothenic_Acid->CoA GSH_Synthesis Glutathione (GSH) Synthesis Cysteamine->GSH_Synthesis Modulates Redox_Homeostasis Cellular Redox Homeostasis GSH_Synthesis->Redox_Homeostasis Oxidative_Stress Reduced Oxidative Stress Redox_Homeostasis->Oxidative_Stress Inflammation Reduced Inflammation Redox_Homeostasis->Inflammation This compound This compound This compound->VNN1 Inhibition

Caption: VNN1 Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical Dosage Determination for a Novel VNN1 Inhibitor In_Vitro Step 1: In Vitro Studies - Target Engagement (IC50) - Selectivity Profiling - In vitro ADME Dose_Range_Prediction Step 2: Dose Range Prediction - Allometric Scaling - PK/PD Modeling In_Vitro->Dose_Range_Prediction PK_Studies Step 3: In Vivo Pharmacokinetic (PK) Studies - Single Ascending Dose - Determine Bioavailability, Half-life Dose_Range_Prediction->PK_Studies Efficacy_Studies Step 4: Dose-Ranging Efficacy Studies - Disease-relevant animal models - Identify Minimum Effective Dose PK_Studies->Efficacy_Studies Tox_Studies Step 5: Toxicology Studies - Dose Escalation to MTD - Identify NOAEL PK_Studies->Tox_Studies Final_Dose_Selection Step 6: Final Dose Selection for Further Development Efficacy_Studies->Final_Dose_Selection Tox_Studies->Final_Dose_Selection

Application Notes and Protocols for Larubrilstat Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Larubrilstat, a selective and potent Vanin-1 (VNN1) inhibitor, in mouse models. The protocols detailed below are based on established methodologies for common administration routes in rodents and are supplemented with available data on a closely related VNN1 inhibitor, likely this compound, used in preclinical studies.

Mechanism of Action

This compound is an inhibitor of Vanin-1 (VNN1), a pantetheinase enzyme. VNN1 catalyzes the hydrolysis of pantetheine (B1680023) into pantothenic acid (Vitamin B5) and cysteamine. By inhibiting VNN1, this compound is thought to modulate downstream pathways related to oxidative stress and inflammation. The product of VNN1 activity, cysteamine, can influence the cellular redox state by affecting the levels of glutathione (B108866) (GSH), a key antioxidant.

Vanin-1 Signaling Pathway

The following diagram illustrates the central role of Vanin-1 in the pantetheine pathway and its influence on cellular redox balance.

Vanin1_Pathway Vanin-1 (VNN1) Signaling Pathway cluster_inhibition This compound Action cluster_pathway Pantetheine Metabolism cluster_downstream Downstream Effects This compound This compound VNN1 Vanin-1 (VNN1) Pantetheinase This compound->VNN1 Inhibits Pantetheine Pantetheine Pantetheine->VNN1 Substrate Pantothenic_Acid Pantothenic Acid (Vitamin B5) VNN1->Pantothenic_Acid Produces Cysteamine Cysteamine VNN1->Cysteamine Produces GSH_synthesis Glutathione (GSH) Synthesis Cysteamine->GSH_synthesis Modulates Redox_Balance Cellular Redox Balance GSH_synthesis->Redox_Balance Maintains

Caption: this compound inhibits the VNN1 enzyme, impacting downstream cellular redox balance.

Quantitative Data Summary

ParameterValueSpeciesNotes
IC50 1.5 nMMouseIn vitro inhibition of Vanin-1 enzymatic activity.[1]
IC50 3.4 nMHumanIn vitro inhibition of Vanin-1 enzymatic activity.[1]

Experimental Protocols

The following are detailed protocols for common administration routes of therapeutic compounds in mice. These can be adapted for the administration of this compound.

Experimental Workflow for a Preclinical Study

Caption: General workflow for a preclinical study involving this compound administration in mice.

Protocol 1: Oral Gavage Administration

Oral gavage is a common method for precise oral dosing.

Materials:

  • This compound solution/suspension

  • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)[2][3]

  • Syringes (1 ml)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to determine the correct dosage volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[2][4]

  • Restraint: Gently but firmly restrain the mouse to immobilize its head and body.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.[3]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[3]

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.

  • Compound Administration: Once the needle is correctly positioned, slowly administer the this compound solution/suspension.[3]

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.[5]

Protocol 2: Intravenous (IV) Injection

Intravenous injections, typically via the lateral tail vein, allow for direct systemic administration.

Materials:

  • This compound solution (sterile and isotonic)

  • 27-30 gauge needles[6]

  • 1 ml syringes

  • Mouse restrainer

  • Heat lamp or warming pad

Procedure:

  • Animal Preparation: Place the mouse in a restrainer, exposing the tail.

  • Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins, making them more visible and accessible.[7]

  • Injection Site Preparation: Clean the tail with an alcohol swab.

  • Needle Insertion:

    • With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.[8]

    • Successful entry into the vein is often indicated by a "flash" of blood in the needle hub.

  • Compound Administration: Slowly inject the this compound solution. The maximum recommended bolus IV injection volume in mice is 5 ml/kg.[6] Resistance during injection may indicate improper placement.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Monitor the mouse for any adverse reactions.[6]

Protocol 3: Subcutaneous (SC) Injection

Subcutaneous injections are administered into the loose skin, typically in the scruff of the neck or the flank.

Materials:

  • This compound solution

  • 25-27 gauge needles[9]

  • 1 ml syringes

Procedure:

  • Animal Preparation: Securely restrain the mouse.

  • Injection Site Preparation: Tent the loose skin at the desired injection site (e.g., the scruff of the neck).[9]

  • Needle Insertion: Insert the needle, bevel up, into the base of the skin tent.[9]

  • Compound Administration: Aspirate briefly to ensure a blood vessel has not been entered. If no blood appears, inject the this compound solution. The recommended maximum volume per site for subcutaneous injection in mice is 5-10 ml/kg.[9][10]

  • Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of local irritation or systemic reaction.

Data Presentation Tables

The following tables are templates for organizing quantitative data from this compound administration studies in mice.

Table 1: Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (%)
Oral (Gavage)
IntravenousN/A
Subcutaneous

Table 2: Dosage and Frequency of this compound Administration

Administration RouteDosage (mg/kg)FrequencyDuration of StudyVehicle/Formulation
Oral (Gavage)
Intravenous
Subcutaneous

Conclusion

The provided protocols offer a foundational framework for the administration of this compound in murine models. Researchers should adapt these protocols based on the specific experimental design, the physicochemical properties of the this compound formulation, and institutional animal care and use guidelines. The collection of robust quantitative data, as outlined in the tables, will be crucial for understanding the pharmacokinetic and pharmacodynamic profile of this novel Vanin-1 inhibitor.

References

Larubrilstat for VNN1 Activity Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanin-1 (VNN1), a glycosylphosphatidylinositol (GPI)-anchored pantetheinase, is an ectoenzyme that plays a crucial role in regulating oxidative stress and inflammation.[1][2] It catalyzes the hydrolysis of pantetheine (B1680023) into pantothenic acid (vitamin B5) and cysteamine.[1][2][3] This enzymatic activity is implicated in various physiological and pathological processes, making VNN1 an attractive therapeutic target for a range of diseases. Larubrilstat is a known inhibitor of vascular non-inflammatory molecule-1 (VNN1), also referred to as Vanin-1 or pantetheinase. This document provides detailed application notes and protocols for utilizing this compound in VNN1 activity assays, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action of VNN1

VNN1's primary function is the enzymatic conversion of pantetheine to pantothenic acid and cysteamine. Pantothenic acid is a precursor for Coenzyme A (CoA) synthesis, a vital molecule in cellular metabolism. Cysteamine, a potent antioxidant, influences the cellular redox state. Through the production of these two molecules, VNN1 is involved in metabolic regulation and the response to oxidative stress.

Signaling Pathways Involving VNN1

VNN1 activity has been shown to influence several key signaling pathways, including:

  • Akt Signaling Pathway: VNN1 can modulate the Akt signaling pathway, which is central to regulating cell survival, growth, and proliferation.

  • NF-κB Signaling Pathway: VNN1 has been implicated in the activation of the NF-κB pathway, a critical regulator of inflammatory responses.

Below is a diagram illustrating the central role of VNN1 in these pathways.

VNN1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VNN1 VNN1 Pantothenic_Acid Pantothenic Acid VNN1->Pantothenic_Acid Cysteamine Cysteamine VNN1->Cysteamine Pantetheine Pantetheine Pantetheine->VNN1 hydrolysis Akt_Pathway Akt Signaling Pathway Cysteamine->Akt_Pathway modulates NFkB_Pathway NF-κB Signaling Pathway Cysteamine->NFkB_Pathway activates Cell_Survival Cell Survival & Growth Akt_Pathway->Cell_Survival Inflammation Inflammation NFkB_Pathway->Inflammation

VNN1 Signaling Pathway Diagram

Quantitative Data of VNN1 Inhibitors

The following table summarizes the inhibitory activity of several known VNN1 inhibitors. While the specific IC50 for this compound is not publicly available in peer-reviewed literature, this data provides a comparative context for evaluating its potency.

InhibitorIC50 (Human VNN1)IC50 (Mouse VNN1)Notes
This compound Data not availableData not availableA known VNN1 inhibitor.
Unnamed Inhibitor 3.4 nM1.5 nMPotent inhibitor with high selectivity.
OMP-7 38 nMData not availableA potent VNN1 inhibitor.
Oleuropein 290 nMData not availableA natural product inhibitor of VNN1.
RR6 540 nMData not availableA widely used reversible and competitive VNN1 inhibitor.
Compound a 20.17 µMData not availableA pyrimidine (B1678525) amide-based inhibitor.

Experimental Protocols

In Vitro VNN1 Activity Assay using a Fluorogenic Substrate

This protocol describes a general method for measuring VNN1 activity and its inhibition by compounds like this compound using a fluorogenic substrate.

Workflow Diagram:

VNN1_Assay_Workflow A Prepare Reagents: - VNN1 Enzyme - this compound (or other inhibitor) - Fluorogenic Substrate - Assay Buffer B Add inhibitor (e.g., this compound) at various concentrations to microplate wells A->B C Add VNN1 enzyme to wells and incubate B->C D Initiate reaction by adding fluorogenic substrate C->D E Incubate at 37°C D->E F Measure fluorescence at appropriate Ex/Em wavelengths E->F G Analyze data to determine IC50 values F->G

VNN1 Activity Assay Workflow

Materials:

  • Recombinant Human or Mouse VNN1 enzyme

  • This compound

  • Fluorogenic substrate (e.g., Pantothenate-AMC)

  • Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.5)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in Assay Buffer to achieve a range of desired concentrations.

    • Prepare a working solution of VNN1 enzyme in Assay Buffer. The final concentration will need to be optimized based on the enzyme's activity.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

  • Assay Procedure:

    • To the wells of a black microplate, add the serially diluted this compound or vehicle control.

    • Add the VNN1 enzyme solution to each well.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Use the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., Ex/Em = 350/460 nm for AMC).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

Conclusion

This compound is a valuable tool for studying the biological functions of VNN1. The provided protocols and data offer a framework for researchers to design and execute robust VNN1 activity assays. Accurate determination of the inhibitory potential of this compound will further elucidate the therapeutic promise of targeting VNN1 in various disease models. It is recommended that each laboratory optimizes the assay conditions based on their specific reagents and instrumentation.

References

Application Notes and Protocols for Larubrilstat in Co-Immunoprecipitation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larubrilstat is a potent and selective inhibitor of Vanin-1 (VNN1), a GPI-anchored pantetheinase with emerging roles in oxidative stress, inflammation, and various metabolic diseases.[1][2][3] VNN1 catalyzes the hydrolysis of pantetheine (B1680023) to pantothenic acid (vitamin B5) and cysteamine, thereby playing a crucial role in coenzyme A (CoA) metabolism and redox balance.[2][3] Given its enzymatic function and signaling interactions, understanding the protein-protein interaction network of VNN1 is critical for elucidating its biological functions and the mechanism of action of its inhibitors, such as this compound.

Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions in their native cellular context.[4][5] This document provides detailed application notes and a hypothetical protocol for the use of this compound in Co-IP experiments to investigate the protein interactions of VNN1.

Disclaimer: As of the latest available information, specific studies detailing the use of this compound in co-immunoprecipitation experiments have not been published. The following protocols and application notes are based on the known biology of VNN1 and standard Co-IP methodologies, providing a scientifically grounded framework for investigating the effects of this compound on VNN1 protein interactions.

Application Notes

Objective: To utilize this compound as a chemical probe in co-immunoprecipitation (Co-IP) experiments to study the protein-protein interactions of Vanin-1 (VNN1).

Potential Applications:

  • Target Engagement and Validation: Confirm the interaction of this compound with VNN1 within a cellular context and assess how this binding affects VNN1's association with other proteins.

  • Mechanism of Action Studies: Elucidate the molecular mechanisms by which this compound modulates VNN1-mediated signaling pathways by examining its impact on the VNN1 interactome.

  • Discovery of Novel Interacting Partners: Identify new proteins that associate with VNN1 and determine if these interactions are modulated by this compound, potentially uncovering novel functions of VNN1 and off-target effects of the inhibitor.

  • Pathway Analysis: Investigate how this compound affects the composition of VNN1-containing protein complexes involved in specific signaling pathways, such as the Akt signaling pathway.[6]

Key Considerations:

  • Cell Line Selection: Choose a cell line with endogenous expression of VNN1. VNN1 expression is prominent in the liver, kidney, and intestine.[2] Alternatively, use a cell line engineered to overexpress tagged VNN1.

  • Antibody Selection: A high-quality antibody specific for VNN1 that is validated for immunoprecipitation is crucial for a successful Co-IP experiment. Several commercial antibodies for VNN1 are available.[7]

  • This compound Concentration and Treatment Time: The optimal concentration and incubation time for this compound should be determined empirically. This can be guided by its known IC50 value and the time required to observe downstream effects.

  • Controls: Appropriate controls are essential for data interpretation. These include:

    • Isotype Control: An antibody of the same isotype as the anti-VNN1 antibody that does not recognize any cellular protein.

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound.

    • Knockout/Knockdown Cells: VNN1 knockout or knockdown cells can serve as a negative control to confirm the specificity of the immunoprecipitated proteins.

Hypothetical Co-Immunoprecipitation Protocol: Investigating the Effect of this compound on the VNN1-S100A9 Interaction

Recent studies have identified a direct protein-protein interaction between VNN1 and S100 calcium-binding protein A9 (S100A9), which is implicated in inflammatory responses.[3] The following protocol describes a hypothetical Co-IP experiment to investigate whether this compound can modulate this interaction.

I. Materials and Reagents
  • Cell Line: Human monocytic cell line (e.g., THP-1) known to express both VNN1 and S100A9.

  • This compound: Stock solution in DMSO.

  • Antibodies:

    • Rabbit anti-VNN1 antibody (IP-grade)

    • Rabbit IgG isotype control

    • Mouse anti-S100A9 antibody (for Western blotting)

    • Mouse anti-VNN1 antibody (for Western blotting)

  • Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

  • Protein A/G Agarose (B213101) Beads

  • Elution Buffer: 1X Laemmli sample buffer.

  • SDS-PAGE and Western Blotting Reagents

II. Experimental Workflow Diagram

CoIP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_wash_elute Wash & Elute cluster_analysis Analysis cell_culture 1. Culture THP-1 cells treatment 2. Treat with this compound or Vehicle (DMSO) cell_culture->treatment lysis 3. Lyse cells in Co-IP buffer treatment->lysis centrifugation1 4. Centrifuge to pellet cell debris lysis->centrifugation1 supernatant 5. Collect supernatant (protein lysate) centrifugation1->supernatant preclear 6. Pre-clear lysate with Protein A/G beads supernatant->preclear antibody_incubation 7. Incubate with anti-VNN1 Ab or IgG control preclear->antibody_incubation bead_incubation 8. Add Protein A/G beads to capture immune complexes antibody_incubation->bead_incubation wash 9. Wash beads to remove non-specific binding bead_incubation->wash elution 10. Elute proteins from beads wash->elution sds_page 11. SDS-PAGE elution->sds_page western_blot 12. Western Blot for VNN1 and S100A9 sds_page->western_blot

Caption: Workflow for Co-IP of VNN1 and interacting proteins.

III. Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Culture THP-1 cells to ~80-90% confluency.

    • Treat cells with the desired concentration of this compound or vehicle (DMSO) for the determined time.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a BCA assay.

  • Immunoprecipitation:

    • Pre-clearing: Add 20 µL of Protein A/G agarose bead slurry to 1 mg of protein lysate and incubate for 1 hour at 4°C with gentle rotation. Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

    • Antibody Incubation: To the pre-cleared lysate, add 2-5 µg of anti-VNN1 antibody or IgG isotype control. Incubate overnight at 4°C with gentle rotation.

    • Immune Complex Capture: Add 30 µL of Protein A/G agarose bead slurry to each tube and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant and wash the beads three times with 1 mL of ice-cold Co-IP Wash Buffer.

    • After the final wash, aspirate all the supernatant.

    • Elution: Add 40 µL of 1X Laemmli sample buffer to the beads. Boil at 95-100°C for 5-10 minutes to elute the proteins. Centrifuge to pellet the beads and collect the supernatant.

  • Analysis by Western Blot:

    • Load the eluted samples and an input control (5% of the initial lysate) onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against VNN1 and S100A9.

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

IV. Data Presentation

Table 1: Hypothetical Quantitative Data from VNN1 Co-IP Experiment

TreatmentInput VNN1 (Relative Units)IP VNN1 (Relative Units)Co-IP S100A9 (Relative Units)
Vehicle (DMSO)1.001.001.00
This compound (1 µM)1.020.980.45
IgG Control1.000.050.02

This table presents hypothetical data for illustrative purposes. Actual results may vary.

VNN1 Signaling Pathway

VNN1 is involved in multiple signaling pathways, primarily through its enzymatic activity and its interaction with other proteins. The diagram below illustrates a simplified overview of the known VNN1 signaling cascade.

VNN1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytosol Cytosol VNN1 VNN1 Cysteamine Cysteamine VNN1->Cysteamine Produces Pantothenic_Acid Pantothenic Acid (Vitamin B5) VNN1->Pantothenic_Acid Produces S100A9 S100A9 VNN1->S100A9 Interacts with Akt Akt Signaling VNN1->Akt Modulates Pantetheine Pantetheine Pantetheine->VNN1 Substrate Oxidative_Stress Oxidative Stress Cysteamine->Oxidative_Stress CoA Coenzyme A Metabolism Pantothenic_Acid->CoA Inflammation Inflammatory Response S100A9->Inflammation This compound This compound This compound->VNN1 Inhibits

Caption: Simplified VNN1 signaling pathway.

Conclusion

While direct experimental data on the use of this compound in co-immunoprecipitation is not yet available, the provided framework offers a robust starting point for researchers interested in exploring the VNN1 interactome and the effects of its inhibition. Such studies will be invaluable for a deeper understanding of VNN1 biology and the therapeutic potential of this compound.

References

Application Note: Western Blot Analysis of Vanin-1 (VNN1) Expression Following Larubrilstat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of Larubrilstat, a potent neutrophil elastase inhibitor, on the expression of Vanin-1 (VNN1) in a cellular model. Given the roles of both neutrophil elastase and VNN1 in inflammatory processes, this application note outlines a methodological framework to explore the potential anti-inflammatory mechanism of this compound through its modulation of VNN1 expression.

Introduction

Vanin-1 (VNN1) is a GPI-anchored pantetheinase that plays a significant role in oxidative stress and inflammation.[1][2][3] VNN1 catalyzes the hydrolysis of pantetheine (B1680023) to produce pantothenic acid (vitamin B5) and cysteamine, a potent antioxidant.[3][4] However, VNN1 expression is often upregulated in acute and chronic inflammatory diseases, where it can serve as a biomarker for disease severity. Its upregulation is associated with promoting inflammatory responses and modulating immunometabolism.

This compound is an investigational inhibitor of neutrophil elastase, a serine protease released by neutrophils during inflammation. Neutrophil elastase contributes to tissue damage and perpetuates inflammation by cleaving cytokines and other proteins. By inhibiting neutrophil elastase, this compound presents a therapeutic strategy for mitigating inflammation.

This protocol details a method to test the hypothesis that this compound's anti-inflammatory effects may involve the modulation of VNN1 expression. Western blotting is employed as a robust technique to quantify changes in VNN1 protein levels in cells treated with this compound.

Logical Relationship Diagram

The following diagram illustrates the hypothesized mechanism of action connecting this compound to VNN1 expression.

cluster_drug_action Pharmacological Intervention cluster_cellular_target Cellular Target & Process cluster_biomarker Biomarker Modulation This compound This compound NE Neutrophil Elastase This compound->NE Inhibits VNN1 VNN1 Protein Expression This compound->VNN1 Hypothesized Downregulation Inflammation Inflammatory Cascade (e.g., Cytokine Release) NE->Inflammation Promotes Inflammation->VNN1 Upregulates cluster_cell_prep Cell Preparation & Treatment cluster_protein_proc Protein Processing cluster_wb Western Blot A 1. Seed Cells (e.g., THP-1) B 2. Inflammatory Stimulus (Optional, e.g., LPS) A->B C 3. Treat with this compound (Vehicle, 0.1, 1, 10 µM) B->C D 4. Wash with PBS & Lyse with RIPA Buffer C->D E 5. Centrifuge & Collect Supernatant D->E F 6. Quantify Protein (BCA Assay) E->F G 7. SDS-PAGE F->G H 8. Transfer to PVDF G->H I 9. Block Membrane H->I J 10. Primary Ab Incubation (Anti-VNN1) I->J K 11. Secondary Ab Incubation (HRP-conjugated) J->K L 12. ECL Detection K->L M 13. Analyze Bands L->M

References

Application Note: Quantitative Analysis of Larubrilstat in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a hypothetical, yet scientifically grounded, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Larubrilstat in human plasma. The described protocol is intended to serve as a template for researchers, scientists, and drug development professionals. The method utilizes protein precipitation for sample preparation and stable isotope-labeled this compound as an internal standard to ensure accuracy and precision. Chromatographic separation is achieved on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The hypothetical data presented demonstrates excellent linearity, precision, and accuracy, making this proposed method suitable for pharmacokinetic and drug metabolism studies.

Disclaimer: As of the date of this publication, there is a lack of publicly available, specific mass spectrometry application data for this compound. Therefore, the following application note, including protocols and data, is a hypothetical example based on established principles of quantitative analysis for small molecule drugs of similar characteristics and is intended for illustrative purposes.

Introduction

This compound is an inhibitor of Vanin-1 (VNN1), also known as pantetheinase.[1] VNN1 is an enzyme involved in the production of pantothenic acid (Vitamin B5) and the regulation of oxidative stress. The development of robust and reliable analytical methods for the quantification of drug candidates like this compound in biological matrices is crucial for preclinical and clinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of small molecule drugs due to its high sensitivity, selectivity, and speed.[2]

This application note provides a detailed protocol for a hypothetical LC-MS/MS method for the determination of this compound in human plasma. The method is designed to be straightforward and easily adaptable in a bioanalytical laboratory setting.

Chemical Properties of this compound:

  • Chemical Formula: C₂₁H₂₅N₅O₂[3]

  • Molecular Weight: 379.5 g/mol [3]

Experimental Protocols

  • This compound analytical standard (hypothetical)

  • This compound-d4 (stable isotope-labeled internal standard, hypothetical)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

The protein precipitation method is a simple and effective technique for sample cleanup in plasma.[4]

  • Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% acetonitrile). For calibration standards and quality control samples, add 10 µL of the corresponding this compound working solution. For blank samples, add 10 µL of 50% acetonitrile.

  • Precipitation: Add 300 µL of cold acetonitrile to each sample.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a new 96-well plate or autosampler vials.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

The following are hypothetical yet typical LC-MS/MS parameters for the analysis of a small molecule drug.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: 380.2 -> 254.1 (hypothetical)
This compound-d4: 384.2 -> 258.1 (hypothetical)
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Collision Energy (CE) Optimized for each transition (e.g., 25 eV)

Data Presentation

The following tables present hypothetical data to demonstrate the expected performance of this method.

Table 3: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
0.50.012102.5
10.02598.7
50.128101.3
100.25599.8
501.278100.5
1002.56199.1
50012.805101.1
100025.59899.5
Linear Range 0.5 - 1000 ng/mL
Correlation (r²) >0.995

Table 4: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ0.56.88.2103.1101.5
Low1.55.16.598.999.7
Mid754.55.8101.2100.8
High7503.95.199.5100.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma is_spike Spike with Internal Standard (this compound-d4) plasma->is_spike precipitate Add 300 µL Cold Acetonitrile (Protein Precipitation) is_spike->precipitate vortex Vortex for 1 min precipitate->vortex centrifuge Centrifuge at 14,000 rpm vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometry Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_pathway Hypothetical VNN1 Signaling and Drug Metabolism cluster_metabolism Drug Metabolism Analysis by Mass Spectrometry This compound This compound vnn1 Vanin-1 (VNN1) Enzyme This compound->vnn1 Inhibition pantetheine Pantetheine vnn1->pantetheine pantothenic_acid Pantothenic Acid (Vitamin B5) pantetheine->pantothenic_acid cysteamine Cysteamine pantetheine->cysteamine larubrilstat_plasma This compound in Plasma (Parent Drug) oxidative_stress Regulation of Oxidative Stress cysteamine->oxidative_stress phase1 Phase I Metabolism (e.g., Oxidation, Hydroxylation) Analyzed by HRMS larubrilstat_plasma->phase1 phase2 Phase II Metabolism (e.g., Glucuronidation) Analyzed by HRMS phase1->phase2 metabolites Metabolites in Plasma/Urine Quantified by LC-MS/MS phase2->metabolites

Caption: Hypothetical signaling pathway and metabolism of this compound.

Conclusion

This application note outlines a hypothetical, robust, and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The proposed protocol, based on standard bioanalytical practices, demonstrates the potential for excellent linearity, precision, and accuracy. This makes it a suitable starting point for the development of validated assays for pharmacokinetic studies and therapeutic drug monitoring of this compound. The provided workflows and diagrams serve as a guide for researchers in the field of drug development and bioanalysis.

References

Application Notes and Protocols for Larubrilstat in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larubrilstat is a potent and selective inhibitor of Vanin-1 (VNN1), a GPI-anchored ectoenzyme with pantetheinase activity. VNN1 plays a crucial role in regulating oxidative stress and inflammation by catalyzing the hydrolysis of pantetheine (B1680023) into pantothenic acid (Vitamin B5) and cysteamine.[1][2][3][4][5][6] Dysregulation of VNN1 activity has been implicated in various pathological conditions, making it an attractive therapeutic target. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel VNN1 inhibitors.

Mechanism of Action and Signaling Pathway

VNN1 is a key regulator of cellular redox homeostasis. Its enzymatic activity produces cysteamine, a potent antioxidant, and pantothenic acid, a precursor for Coenzyme A (CoA) synthesis.[4][6] VNN1 has been shown to modulate the Akt signaling pathway, a critical regulator of cell survival, growth, and metabolism.[7] Inhibition of VNN1 by this compound is expected to disrupt these pathways, leading to downstream cellular effects. The transcription of VNN1 is activated by the interaction of peroxisome proliferator-activated receptor γ coactivator 1α (PGC-1α) and hepatocyte nuclear factor-4α (HNF-4α).[7][8]

Below is a diagram illustrating the VNN1 signaling pathway and the point of inhibition by this compound.

VNN1_Signaling_Pathway cluster_0 VNN1-Mediated Pathway Pantetheine Pantetheine VNN1 VNN1 Pantetheine->VNN1 Substrate Pantothenic Acid (Vitamin B5) Pantothenic Acid (Vitamin B5) VNN1->Pantothenic Acid (Vitamin B5) Product Cysteamine Cysteamine VNN1->Cysteamine Product Akt Signaling Akt Signaling VNN1->Akt Signaling Modulates CoA Synthesis CoA Synthesis Pantothenic Acid (Vitamin B5)->CoA Synthesis Redox Homeostasis Redox Homeostasis Cysteamine->Redox Homeostasis This compound This compound This compound->VNN1 Inhibits

VNN1 signaling pathway and this compound's point of inhibition.

High-Throughput Screening Assays for VNN1 Inhibition

Several HTS-compatible assays can be employed to screen for VNN1 inhibitors. A fluorescence-based assay using a fluorogenic substrate is a common and robust method.

Fluorescence-Based VNN1 Inhibition Assay

This assay utilizes a fluorogenic substrate, such as pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC), which releases a fluorescent product upon cleavage by VNN1.[9] The increase in fluorescence intensity is directly proportional to VNN1 activity, and inhibition of this activity by compounds like this compound results in a decreased fluorescent signal.

Experimental Workflow:

HTS_Workflow Compound Library Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation Reagent Addition Reagent Addition Assay Plate Preparation->Reagent Addition This compound (Control) This compound (Control) This compound (Control)->Assay Plate Preparation Incubation Incubation Reagent Addition->Incubation Recombinant VNN1 Enzyme Recombinant VNN1 Enzyme Recombinant VNN1 Enzyme->Reagent Addition Pantothenate-AMC Substrate Pantothenate-AMC Substrate Pantothenate-AMC Substrate->Reagent Addition Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis

High-throughput screening workflow for VNN1 inhibitors.

Detailed Protocol:

Materials:

  • Recombinant human VNN1 enzyme

  • Pantothenate-AMC substrate

  • This compound (as a positive control)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4)

  • 384-well black, medium-binding microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and this compound in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate.[9] For control wells, dispense DMSO only (negative control) or a known concentration of this compound (positive control).

  • Enzyme Addition:

    • Prepare a solution of recombinant human VNN1 in assay buffer. The final concentration should be optimized for a robust signal window (e.g., 0.6 nM).[9]

    • Dispense 20 µL of the VNN1 solution into each well of the assay plate.[9]

  • Substrate Addition and Incubation:

    • Prepare a solution of pantothenate-AMC in assay buffer. The final concentration should be at or near the Km value for VNN1 (e.g., 0.5 µM for human VNN1).[9]

    • Start the enzymatic reaction by adding 20 µL of the pantothenate-AMC solution to each well.[9]

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 340-360 nm, Em: 440-460 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The inhibitory activities of test compounds should be summarized in a table for easy comparison.

CompoundTargetAssay TypeIC50 (nM)
This compound Human VNN1FluorescenceHypothetical value, e.g., 5.0
Compound AHuman VNN1FluorescenceExperimental value
Compound BHuman VNN1FluorescenceExperimental value
Other VNN1 InhibitorHuman VNN1Fluorescence3.4[9]
Other VNN1 InhibitorMurine VNN1Fluorescence1.5[9]

Note: The IC50 value for this compound is hypothetical and should be determined experimentally.

Logical Relationship for IC50 Determination

The determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of an inhibitor. This value is derived from a dose-response curve.

IC50_Determination cluster_1 Experimental Data cluster_2 Data Processing Serial Dilutions Serial Dilutions Fluorescence Measurement Fluorescence Measurement Serial Dilutions->Fluorescence Measurement Percent Inhibition Calculation Percent Inhibition Calculation Fluorescence Measurement->Percent Inhibition Calculation Dose-Response Curve Dose-Response Curve Percent Inhibition Calculation->Dose-Response Curve IC50 Value IC50 Value Dose-Response Curve->IC50 Value

Logical workflow for IC50 determination.

Conclusion

This compound serves as a valuable tool for studying the biological functions of VNN1 and for the development of novel therapeutics targeting this enzyme. The provided protocols for a fluorescence-based high-throughput screening assay offer a robust and reliable method for identifying and characterizing new VNN1 inhibitors. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining accurate and reproducible results.

References

Troubleshooting & Optimization

Optimizing Larubrilstat Concentration for In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Larubrilstat for various in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of neutrophil elastase (NE).[1][2] NE is a serine protease released by neutrophils during inflammation.[3][4][5] By inhibiting NE, this compound can modulate downstream inflammatory processes, prevent the degradation of extracellular matrix proteins, and reduce the formation of neutrophil extracellular traps (NETs).[4][5]

Q2: What are the key in vitro assays for evaluating this compound activity?

The primary in vitro assays for characterizing this compound's bioactivity include:

  • Neutrophil Elastase (NE) Activity Assay: Directly measures the inhibition of purified NE or NE released from activated neutrophils.

  • Neutrophil Extracellular Trap (NET) Formation (NETosis) Assay: Assesses the ability of this compound to prevent the formation of NETs, a process in which NE plays a crucial role.[4]

  • Cell Viability/Cytotoxicity Assays: Determines the potential toxic effects of this compound on the cells used in the primary assays to ensure that the observed inhibitory effects are not due to cell death.

Q3: How should I prepare a stock solution of this compound?

Due to its hydrophobic nature, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[6][7] It is crucial to use anhydrous, sterile DMSO to ensure the stability of the compound.[7] The stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]

Q4: What is a recommended starting concentration range for this compound in in vitro assays?

While specific data for this compound is not widely available, based on other neutrophil elastase inhibitors, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments. This range typically encompasses the IC50 values of many known NE inhibitors.

Troubleshooting Guide

Issue 1: this compound precipitates in the cell culture medium.

  • Cause: The final concentration of DMSO in the culture medium may be too low to maintain this compound's solubility, or the compound's aqueous solubility limit has been exceeded.

  • Solution:

    • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as high as your cells can tolerate (typically ≤ 0.5%, but should be determined empirically for each cell type) to aid solubility.[7] Always include a vehicle control with the same final DMSO concentration.

    • Serial Dilutions: Instead of adding the concentrated stock solution directly to the medium, perform serial dilutions of the stock in pre-warmed (37°C) culture medium with vigorous mixing to facilitate dissolution.

    • Use of Excipients: For compounds with very poor aqueous solubility, the use of solubility-enhancing excipients may be considered, though this requires careful validation to ensure they do not interfere with the assay.

Issue 2: High background or variability in the Neutrophil Elastase (NE) activity assay.

  • Cause: This can be due to substrate instability, non-specific substrate cleavage by other proteases, or inconsistent enzyme activity.

  • Solution:

    • Fresh Reagents: Prepare fresh substrate and enzyme solutions for each experiment.

    • Specific Substrate: Use a highly specific fluorogenic substrate for neutrophil elastase to minimize off-target cleavage.

    • Include Controls: Always include a "no enzyme" control to measure background fluorescence and a known NE inhibitor as a positive control for inhibition.[8]

Issue 3: Inconsistent results in the NETosis assay.

  • Cause: Neutrophils are sensitive and can be easily activated, leading to spontaneous NETosis.[9] Variability in cell density or stimulation can also contribute.

  • Solution:

    • Careful Cell Handling: Handle neutrophils gently to avoid premature activation. Use pre-warmed media and avoid harsh pipetting.

    • Optimize Cell Seeding: Ensure a consistent and optimal cell density in each well.

    • Consistent Stimulation: Use a consistent concentration and incubation time for the NETosis-inducing agent (e.g., PMA or ionomycin).

    • Appropriate Controls: Include an unstimulated control (vehicle) to measure baseline NETosis and a positive control (stimulant alone).

Issue 4: Observed inhibition of NE or NETosis is coupled with high cytotoxicity.

  • Cause: The observed effect may be an artifact of cell death rather than specific inhibition of the pathway.

  • Solution:

    • Multiplex Assays: Whenever possible, multiplex your primary assay with a real-time cytotoxicity assay to simultaneously monitor cell health.[10]

    • Dose-Response Cytotoxicity: Perform a separate cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) with the same concentration range of this compound and incubation time to determine its toxicity profile.[11][12][13]

    • Concentration Adjustment: If significant cytotoxicity is observed at concentrations that inhibit NE or NETosis, subsequent experiments should be conducted at non-toxic concentrations.

Quantitative Data Summary

The following tables provide recommended starting parameters for optimizing this compound concentration in key in vitro assays. These are generalized recommendations and should be adapted based on the specific cell type and experimental conditions.

Table 1: Recommended Concentration Range for this compound Dose-Response Experiments

ParameterRecommended RangeRationale
Starting Concentration 1 nM - 10 µMCovers a broad range to determine the IC50 of a novel inhibitor.
Serial Dilution Factor 1:3 or 1:5Provides sufficient data points for accurate curve fitting.
Number of Replicates 3-4Ensures statistical significance.

Table 2: Key Parameters for Neutrophil Elastase (NE) Inhibition Assay

ParameterSuggested Value/RangeNotes
Enzyme Concentration 5-20 ng/wellShould be in the linear range of the assay.
Substrate Concentration 50-200 µMShould be at or below the Km for the enzyme.
Incubation Time 15-60 minutesShould be sufficient to obtain a robust signal without substrate depletion.
Vehicle Control DMSO (≤ 0.5%)Must match the final solvent concentration in the this compound-treated wells.
Positive Control Known NE InhibitorTo validate assay performance.

Table 3: Key Parameters for NETosis Inhibition Assay

ParameterSuggested Value/RangeNotes
Cell Type Primary Human Neutrophils or HL-60/dHL-60 cellsPrimary cells are more physiologically relevant but can have donor variability.
Cell Seeding Density 1 x 10^5 - 5 x 10^5 cells/wellOptimize to avoid overcrowding or sparse cultures.
Stimulant (e.g., PMA) 25-100 nMTitrate to achieve robust but sub-maximal NETosis.
Incubation Time 2-4 hoursAllow sufficient time for NET formation.
Detection Method DNA-binding dye (e.g., Sytox Green) or quantification of MPO-DNA complexesChoose a method that is compatible with your experimental setup.

Experimental Protocols

Protocol 1: Neutrophil Elastase (NE) Inhibition Assay (Fluorometric)

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.1% Triton X-100, pH 7.5).

    • Reconstitute purified human neutrophil elastase in Assay Buffer to a working concentration of 10-40 ng/µL.

    • Prepare a 10 mM stock solution of the fluorogenic NE substrate (e.g., MeOSuc-AAPV-AMC) in DMSO. Dilute to a working concentration of 100-400 µM in Assay Buffer.

    • Prepare serial dilutions of this compound in DMSO, then dilute in Assay Buffer to the final desired concentrations (ensure the final DMSO concentration is constant across all wells).

  • Assay Procedure:

    • Add 25 µL of diluted this compound, vehicle control (DMSO in Assay Buffer), or positive control inhibitor to the wells of a black 96-well plate.

    • Add 50 µL of the diluted NE enzyme solution to all wells except the "no enzyme" control wells.

    • Incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 25 µL of the diluted NE substrate solution to all wells.

    • Immediately measure the fluorescence (e.g., Ex/Em = 380/500 nm) in a kinetic mode for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Normalize the rates to the vehicle control (100% activity) and calculate the percent inhibition for each this compound concentration.

    • Plot the percent inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: NETosis Inhibition Assay

  • Cell Preparation:

    • Isolate primary human neutrophils from healthy donor blood using a density gradient centrifugation method.

    • Resuspend the neutrophils in a suitable culture medium (e.g., RPMI 1640 with 2% FBS) at a concentration of 1 x 10^6 cells/mL.

  • Assay Procedure:

    • Seed 100 µL of the neutrophil suspension into the wells of a 96-well plate.

    • Add 50 µL of this compound at various concentrations (pre-diluted in culture medium) or vehicle control to the respective wells.

    • Incubate at 37°C for 30 minutes.

    • Add 50 µL of the NETosis-inducing agent (e.g., 100 nM PMA) to all wells except the unstimulated control.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-4 hours.

    • Add a cell-impermeable DNA-binding dye (e.g., Sytox Green) to each well.

    • Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from the unstimulated control wells.

    • Normalize the fluorescence values to the PMA-stimulated control (100% NETosis).

    • Calculate the percent inhibition of NETosis for each this compound concentration.

    • Plot the percent inhibition versus the log of this compound concentration to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT)

  • Cell Seeding:

    • Seed the same cell type and density as used in the primary assays into a 96-well plate.

  • Compound Treatment:

    • Add this compound at the same concentration range as used in the primary assays. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

    • Incubate for the same duration as the primary assay.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated cells (100% viability).

    • Plot the percent viability versus the log of this compound concentration to determine the CC50 (cytotoxic concentration 50%).

Visualizations

NE_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) NE_Release->ECM_Degradation TLR4_EGFR TLR4 / EGFR Activation NE_Release->TLR4_EGFR NETosis NETosis NE_Release->NETosis Signaling_Cascade Signaling Cascade (MyD88, IRAK, TRAF6) TLR4_EGFR->Signaling_Cascade NFkB_Activation NF-κB Activation Signaling_Cascade->NFkB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokine Production (e.g., IL-8) NFkB_Activation->Proinflammatory_Cytokines This compound This compound This compound->NE_Release Inhibits Experimental_Workflow Start Start: Prepare this compound Stock Solution (in DMSO) Dose_Response 1. Initial Dose-Response Screening (NE Inhibition Assay) Start->Dose_Response Cytotoxicity 2. Cytotoxicity Assessment (e.g., MTT Assay) Dose_Response->Cytotoxicity NETosis_Assay 3. Functional Assay (NETosis Inhibition) Cytotoxicity->NETosis_Assay Data_Analysis 4. Data Analysis (IC50 and CC50 Determination) NETosis_Assay->Data_Analysis Decision Is IC50 < CC50? Data_Analysis->Decision Optimize Optimize Concentration Range Decision->Optimize No End End: Optimal Concentration Range Identified Decision->End Yes Optimize->Dose_Response Troubleshooting_Logic Problem Problem Encountered Precipitation Precipitation in Media? Problem->Precipitation High_Variability High Assay Variability? Precipitation->High_Variability No Solubility_Solutions Solution: - Optimize DMSO concentration - Use serial dilutions - Pre-warm media Precipitation->Solubility_Solutions Yes Cytotoxicity_Issue Cytotoxicity Observed? High_Variability->Cytotoxicity_Issue No Variability_Solutions Solution: - Use fresh reagents - Optimize cell density - Handle cells gently High_Variability->Variability_Solutions Yes Cytotoxicity_Solutions Solution: - Run cytotoxicity assay - Multiplex with viability dye - Adjust concentration Cytotoxicity_Issue->Cytotoxicity_Solutions Yes No_Issue Proceed with Experiment Cytotoxicity_Issue->No_Issue No

References

Technical Support Center: Troubleshooting Larubrilstat Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Larubrilstat. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects observed during experimentation. This compound is a potent kinase inhibitor developed to selectively target Kinase A, a key component in pro-survival signaling pathways. However, like many kinase inhibitors, off-target interactions can lead to unexpected phenotypes.[1][2][3][4] This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and data to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My cancer cells treated with this compound are not undergoing apoptosis as expected. What could be the cause?

A1: This is a common issue that can arise from several factors, including off-target effects or the activation of compensatory signaling pathways.[1] One possibility is that at the concentration used, this compound is engaging an off-target kinase that counteracts the pro-apoptotic signal from the inhibition of Kinase A. It is also possible that the inhibition of Kinase A leads to the activation of a feedback loop that promotes cell survival.[2] We recommend a systematic approach to determine the root cause.

Troubleshooting Workflow

To diagnose the lack of apoptosis, follow this workflow:

G start No Apoptosis Observed q2 Is the this compound dose correct? start->q2 q1 Is Kinase A inhibited? (Check p-Target A levels) q3 Are compensatory pathways active? (e.g., p-AKT, p-ERK) q1->q3 Yes res1 On-Target Effect Confirmed: Investigate downstream effectors of Kinase A. q1->res1 No q2->q1 Yes res2 Action: Perform dose-response curve. Check compound stability. q2->res2 No q4 Is an off-target pro-survival kinase activated or disinhibited? q3->q4 No res3 Potential Cause: Compensatory signaling. Consider combination therapy. q3->res3 Yes res4 Potential Cause: Off-target effect. Perform kinome screen. q4->res4

Caption: Troubleshooting workflow for lack of expected apoptosis.

Q2: I'm observing unexpected cell cycle arrest in the G2/M phase. Is this a known off-target effect of this compound?

A2: Yes, this can be an off-target effect. While the primary target, Kinase A, is not directly involved in cell cycle regulation, this compound has shown inhibitory activity against Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the G2/M transition. This off-target inhibition can lead to the observed phenotype. To confirm this, you should assess the phosphorylation status of CDK1 substrates.

Off-Target Signaling Pathway: CDK1 Inhibition

G cluster_on_target On-Target Effect cluster_off_target Off-Target Effect This compound This compound kinase_a Kinase A (On-Target) This compound->kinase_a cdk1 CDK1 (Off-Target) This compound->cdk1 survival Pro-Survival Signaling kinase_a->survival Promotes g2m G2/M Transition cdk1->g2m Promotes apoptosis Apoptosis survival->apoptosis Inhibits arrest Cell Cycle Arrest g2m->arrest

Caption: On-target vs. off-target effects of this compound.

Comparative Inhibitory Activity of this compound

This table summarizes the inhibitory potency of this compound against its intended target and a known off-target kinase. A smaller IC50 value indicates higher potency. The significant overlap suggests a potential for the off-target effect to occur at therapeutic concentrations.[1]

Kinase TargetIC50 (nM)Selectivity (fold)
Kinase A (On-Target)151x
CDK1 (Off-Target)15010x
Kinase X (Off-Target)>10,000>667x
Kinase Y (Off-Target)>10,000>667x
Q3: How can I experimentally confirm if an observed phenotype is due to an on-target or off-target effect?

A3: A rescue experiment is a definitive way to distinguish between on-target and off-target effects.[1] This involves introducing a version of the primary target (Kinase A) that is resistant to this compound. If the phenotype is reversed in the presence of the drug, it confirms the effect is on-target. If the phenotype persists, it is likely due to an off-target interaction.

Experimental Workflow: Rescue Experiment

G start Start: Cells showing phenotype of interest transfect Transfect cells with: 1. Empty Vector (Control) 2. This compound-Resistant Kinase A start->transfect treat Treat both cell populations with this compound transfect->treat observe Observe Phenotype treat->observe outcome1 Control Cells: Phenotype persists observe->outcome1 outcome2 Resistant Kinase A Cells: Phenotype is rescued/reversed? observe->outcome2 on_target Conclusion: On-Target Effect outcome2->on_target Yes off_target Conclusion: Off-Target Effect outcome2->off_target No

References

Technical Support Center: Larubrilstat Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is limited publicly available data specifically detailing the degradation pathways of Larubrilstat. The following troubleshooting guides and FAQs are based on general principles of pharmaceutical chemistry and forced degradation studies for small molecules with similar functional groups. These recommendations should be adapted based on your experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary degradation pathways for this compound in an aqueous solution?

A1: Based on its chemical structure, which includes amide, pyridine (B92270), and pyrimidine (B1678525) moieties, the primary degradation pathways for this compound in aqueous solutions are likely to be hydrolysis and oxidation. Photodegradation is also a potential pathway for many pharmaceutical compounds and should be considered.

Q2: How can I minimize the hydrolysis of this compound during my experiments?

A2: To minimize hydrolysis, controlling the pH of your aqueous solution is crucial. It is recommended to prepare your solutions in a buffered system. The optimal pH for stability would need to be determined experimentally, but starting in the neutral pH range (6.0-7.5) is a common practice. Avoid highly acidic or alkaline conditions, as these can catalyze the hydrolysis of the amide bond.

Q3: What are the best practices for preventing oxidative degradation of this compound?

A3: To prevent oxidation, you should minimize your solution's exposure to oxygen. This can be achieved by:

  • Using de-gassed solvents for solution preparation.

  • Working in an inert atmosphere (e.g., under a nitrogen or argon blanket).

  • Adding an appropriate antioxidant to your solution, though compatibility and potential interference with your assay should be verified.

  • Protecting the solution from light, which can catalyze photo-oxidation.

Q4: My this compound solution is showing a color change. What could be the cause?

A4: A color change in the solution often indicates chemical degradation. This could be due to the formation of colored degradants arising from oxidation or other complex reactions. It is crucial to investigate the cause by analyzing the solution for the presence of degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q5: What is a forced degradation study, and why is it important for understanding this compound's stability?

A5: A forced degradation study involves intentionally exposing a drug substance to harsh conditions, such as high temperatures, extreme pH, oxidizing agents, and intense light, to accelerate its degradation.[1][2] This helps to identify the likely degradation products and establish the degradation pathways.[2] Understanding these pathways is critical for developing a stable formulation and a stability-indicating analytical method.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of this compound concentration over a short period. Hydrolysis: The amide bond in this compound is susceptible to hydrolysis, especially at non-neutral pH.• Prepare solutions in a buffered system (e.g., phosphate (B84403) or citrate (B86180) buffer) within a pH range of 6.0-7.5.• Store solutions at reduced temperatures (e.g., 2-8 °C).• Prepare solutions fresh before each experiment.
Oxidation: The nitrogen-containing heterocyclic rings may be prone to oxidation.• Use de-gassed solvents (e.g., sparge with nitrogen or argon).• Consider the addition of an antioxidant (e.g., ascorbic acid, sodium metabisulfite), ensuring it doesn't interfere with your experiment.• Minimize headspace in vials.
Adsorption to container: The compound may be adsorbing to the surface of the storage container.• Use low-adsorption vials (e.g., silanized glass or polypropylene).• Include a small percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727) in your aqueous buffer if compatible with your experimental system.
Appearance of new peaks in my chromatogram. Degradation: New peaks are likely degradation products of this compound.• Conduct a systematic forced degradation study to identify the conditions causing the degradation (see Experimental Protocols section).• Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.
Contamination: The new peaks could be from a contaminated solvent, buffer, or glassware.• Run a blank (solvent and buffer without this compound) to check for contaminants.• Use high-purity solvents and reagents.
Inconsistent results between experiments. Photodegradation: Exposure to light, especially UV light, can cause degradation.• Protect solutions from light at all times by using amber vials or covering containers with aluminum foil.• Work in a laboratory with reduced lighting or use light-blocking shields.
Temperature fluctuations: Variations in laboratory temperature can affect the rate of degradation.• Store stock solutions and experimental samples at a consistent, controlled temperature.• Use a temperature-controlled autosampler for HPLC analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place 1 mL of the stock solution in a clear vial and heat at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B option 2) for an exposure of 1.2 million lux hours and 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes to ensure the elution of all components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for the optimal wavelength using a PDA detector; if unavailable, use the λmax of this compound.

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.[3]

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for a Molecule like this compound

Stress Condition Reagent/Parameter Typical Conditions Potential Degradation Products
Acid Hydrolysis 0.1 N to 1 N HClRoom Temperature to 80°CAmide bond cleavage, leading to the formation of a carboxylic acid and an amine.
Base Hydrolysis 0.1 N to 1 N NaOHRoom Temperature to 80°CAmide bond cleavage.
Oxidation 3% to 30% H₂O₂Room TemperatureN-oxides on the pyridine or pyrimidine rings.
Thermal Degradation Dry Heat60°C to 105°CVarious degradation products depending on the lability of the molecule.
Photodegradation UV and Visible LightICH Q1B conditionsPhotolytic cleavage or rearrangement products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid Expose to Stress base Base Hydrolysis prep_stock->base Expose to Stress oxidation Oxidation prep_stock->oxidation Expose to Stress thermal Thermal Stress prep_stock->thermal Expose to Stress photo Photolytic Stress prep_stock->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Identify Unknown Peaks characterize Characterize Degradants lcms->characterize

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_degradation start Unexpected Degradation Observed check_ph Is the solution pH controlled? start->check_ph check_oxygen Is the solution protected from oxygen? check_ph->check_oxygen Yes use_buffer Use a buffered system (pH 6.0-7.5) check_ph->use_buffer No check_light Is the solution protected from light? check_oxygen->check_light Yes deoxygenate De-gas solvents / Use inert atmosphere check_oxygen->deoxygenate No check_temp Is the temperature controlled? check_light->check_temp Yes protect_light Use amber vials / protect from light check_light->protect_light No control_temp Store at a constant, cool temperature check_temp->control_temp No

Caption: Decision tree for troubleshooting this compound degradation.

References

Larubrilstat experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing Larubrilstat in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and execution of your studies.

Disclaimer: this compound is an inhibitor of Vanin-1 (VNN1)/pantetheinase.[1] As specific experimental data for this compound is not extensively available in public literature, the following recommendations are based on the known biological functions of its target, VNN1, and general best practices for small molecule inhibitors. Optimization will be required for specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of vascular non-inflammatory molecule-1 (VNN1), also known as Vanin-1 or pantetheinase.[1] VNN1 is an ectoenzyme that catalyzes the hydrolysis of pantetheine (B1680023) into pantothenic acid (vitamin B5) and cysteamine.[1][2][3][4] By inhibiting VNN1, this compound blocks this conversion, which can impact downstream processes related to coenzyme A metabolism, oxidative stress, and inflammation.[1][2][3][4]

Q2: What are the expected downstream effects of VNN1 inhibition by this compound?

A2: Inhibition of VNN1 by this compound is expected to lead to a decrease in the production of pantothenic acid and cysteamine.[1][3] This can have several downstream consequences, including alterations in cellular redox balance due to changes in glutathione (B108866) levels, and modulation of inflammatory pathways.[5][6] VNN1 has also been implicated in regulating the Akt and AMPK/GAPDH/Sirt1/FoxO1 signaling pathways.[7][8]

Q3: What are appropriate positive and negative controls for a this compound experiment?

A3:

  • Positive Control: A known inhibitor of VNN1, such as RR6, could be used as a positive control to confirm that the experimental system is responsive to VNN1 inhibition.[9]

  • Negative Control: A vehicle control (e.g., DMSO, the solvent used to dissolve this compound) at the same final concentration used in the experimental wells is essential to account for any effects of the solvent on the cells or the assay.

  • Untreated Control: A group of cells or a reaction mixture that does not receive any treatment provides a baseline for the assay.

Q4: How can I measure the activity of VNN1 in my experimental system?

A4: VNN1 activity is measured by its pantetheinase activity. Several assay types can be employed:

  • Spectrophotometric Assays: These assays often use a chromogenic substrate that releases a colored product upon cleavage by VNN1, which can be quantified using a spectrophotometer.[10]

  • Fluorometric Assays: These assays utilize a fluorogenic substrate that becomes fluorescent after being processed by VNN1.[5]

  • ELISA: Enzyme-linked immunosorbent assays (ELISAs) can be used to measure the quantity of VNN1 protein in a sample, which can be correlated with its activity.[11]

  • Electrochemical Biosensors: These have been developed for the real-time sensing of pantetheinase activity.[12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells. Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for additions. Avoid using the outer wells of the plate, or fill them with media to maintain humidity.
No observable effect of this compound. This compound concentration is too low. Incubation time is too short. The experimental system has low VNN1 expression/activity. This compound is inactive.Perform a dose-response experiment to determine the optimal concentration. Conduct a time-course experiment to find the ideal incubation period. Confirm VNN1 expression in your cell line or tissue using qPCR, Western blot, or an activity assay. Verify the integrity and purity of the this compound compound.
High background signal in the assay. The substrate is unstable and degrading spontaneously. The assay buffer is not optimal.Test the stability of the substrate in the assay buffer without the enzyme. Optimize the pH and salt concentration of the assay buffer.
Inconsistent results with known VNN1 inhibitor (positive control). The inhibitor has degraded. The inhibitor concentration is not optimal.Use a fresh stock of the positive control inhibitor. Perform a dose-response curve for the positive control to confirm its IC50 in your system.

Experimental Protocols

General Protocol for Assessing VNN1 Inhibition in a Cellular Context
  • Cell Culture: Culture cells of interest to 70-80% confluency in appropriate growth medium.

  • Cell Seeding: Harvest and seed cells into a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Remove the growth medium from the cells and replace it with a medium containing the various concentrations of this compound, a vehicle control, and an untreated control.

  • Incubation: Incubate the plate for a predetermined duration based on time-course experiments.

  • VNN1 Activity Assay: Lyse the cells and perform a pantetheinase activity assay using a suitable method (e.g., fluorometric or spectrophotometric).

  • Data Analysis: Measure the output (e.g., fluorescence or absorbance) and calculate the percentage of VNN1 inhibition for each concentration of this compound. Plot the results to determine the IC50 value.

Quantitative Data Summary

Table 1: Example Data for this compound IC50 Determination

This compound Concentration (nM)% VNN1 Inhibition (Mean ± SD)
15.2 ± 1.1
1025.8 ± 3.5
5048.9 ± 4.2
10075.3 ± 2.9
50095.1 ± 1.8
100098.6 ± 0.9

This is example data and does not reflect actual experimental results for this compound.

Visualizations

VNN1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pantetheine Pantetheine VNN1 VNN1 Pantetheine->VNN1 Substrate Pantothenic_Acid Pantothenic_Acid VNN1->Pantothenic_Acid Product Cysteamine Cysteamine VNN1->Cysteamine Product Akt_Signaling Akt_Signaling VNN1->Akt_Signaling Regulates CoA_Metabolism CoA_Metabolism Pantothenic_Acid->CoA_Metabolism Oxidative_Stress_Modulation Oxidative_Stress_Modulation Cysteamine->Oxidative_Stress_Modulation This compound This compound This compound->VNN1 Inhibits

Caption: VNN1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. This compound Treatment (Dose-response) A->B C 3. Incubation (Time-course) B->C D 4. Cell Lysis C->D E 5. Pantetheinase Activity Assay (e.g., Fluorometric) D->E F 6. Data Analysis (IC50 determination) E->F

Caption: General experimental workflow for assessing this compound activity.

References

Technical Support Center: Larubrilstat Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the mechanism of action, specific signaling pathways, and preclinical efficacy of Larubrilstat is not currently available in the public domain. The following technical support guide is based on general principles for optimizing the efficacy of experimental compounds in animal models. This information should be adapted as more specific details about this compound become available.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected therapeutic effect of this compound in our animal model. What are the potential reasons for this lack of efficacy?

A1: Several factors could contribute to a lack of observed efficacy for an experimental compound like this compound. These can be broadly categorized as issues related to the compound itself, the administration protocol, or the animal model.

  • Compound-related issues:

    • Formulation and Solubility: Poor solubility of this compound in the chosen vehicle can lead to inadequate absorption and bioavailability.

    • Stability: The compound may be unstable in the formulation or under the experimental conditions, leading to degradation before it can exert its effect.

    • Dose: The administered dose may be too low to reach a therapeutic concentration in the target tissue.

  • Administration-related issues:

    • Route of Administration: The chosen route (e.g., oral, intravenous, intraperitoneal) may not be optimal for the pharmacokinetic profile of this compound.

    • Dosing Frequency and Timing: The frequency of administration may not be sufficient to maintain a therapeutic concentration between doses. The timing of administration relative to disease induction or progression is also critical.

  • Animal model-related issues:

    • Species-specific Metabolism: The metabolism of this compound may differ significantly between the experimental animal species and the intended target species (e.g., humans), leading to rapid clearance or the generation of inactive metabolites.

    • Disease Model Appropriateness: The chosen animal model may not accurately recapitulate the specific disease pathology that this compound is designed to target.

Q2: How can we troubleshoot the formulation and delivery of this compound to improve its bioavailability?

A2: Optimizing formulation and delivery is a critical step in preclinical research. Consider the following troubleshooting steps:

  • Solubility Assessment: Conduct solubility testing for this compound in a panel of biocompatible vehicles.

  • Formulation Development: If solubility is low, consider formulation strategies such as co-solvents, surfactants, or nanoparticle-based delivery systems.

  • Route of Administration Comparison: If feasible, compare the efficacy of this compound when administered via different routes to identify the most effective delivery method.

  • Pharmacokinetic (PK) Studies: Conduct pilot PK studies to determine the concentration of this compound in the plasma and target tissues over time after administration. This will help to optimize the dose and dosing frequency.

Troubleshooting Guides

Guide 1: Addressing Low or Inconsistent Efficacy

This guide provides a systematic approach to troubleshooting experiments where this compound shows lower than expected or variable efficacy.

Problem Potential Cause Recommended Action
No observable effect at any dose. Inappropriate animal model.Re-evaluate the rationale for using the specific animal model. Ensure the target of this compound is present and functional in the chosen species and that the disease model is relevant.
Insufficient drug exposure.Conduct a pilot pharmacokinetic study to measure plasma and tissue concentrations of this compound.
Inactive compound.Verify the identity and purity of the this compound batch.
High variability in response between animals. Inconsistent drug administration.Ensure all personnel are thoroughly trained on the administration technique. For oral gavage, verify proper placement. For injections, ensure consistent volume and site.
Differences in animal health status.Monitor animal health closely and exclude any animals that show signs of illness unrelated to the experimental model.
Genetic variability within the animal colony.If using an outbred stock, consider switching to an inbred strain to reduce genetic variability.
Efficacy diminishes over time in a chronic study. Development of metabolic tolerance.Increase the dose or dosing frequency over the course of the study.
Progression of the disease to a stage that is no longer responsive to this compound.Characterize the therapeutic window of this compound by initiating treatment at different stages of the disease.

Experimental Protocols

As no specific experimental protocols for this compound are publicly available, the following provides a generalized methodology for evaluating the efficacy of a novel compound in a hypothetical tumor model in mice.

Protocol: Evaluation of a Novel Compound in a Xenograft Mouse Model

  • Animal Model: Athymic nude mice (6-8 weeks old).

  • Cell Line: A human cancer cell line relevant to the proposed mechanism of action of the compound.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 cells in 100 µL of a suitable medium into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor volume three times per week using calipers (Volume = 0.5 x length x width^2).

  • Randomization: When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups.

  • Compound Preparation: Prepare the compound in a sterile vehicle suitable for the chosen route of administration.

  • Administration:

    • Treatment Group: Administer the compound at the predetermined dose and schedule.

    • Control Group: Administer the vehicle alone on the same schedule.

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition.

    • Secondary: Body weight (as a measure of toxicity), survival.

  • Data Analysis: Compare the mean tumor volumes between the treatment and control groups using appropriate statistical tests.

Visualizations

Due to the lack of information on this compound's mechanism of action, a specific signaling pathway diagram cannot be provided. However, the following diagrams illustrate a generalized experimental workflow and a logical troubleshooting process.

G cluster_0 Pre-experiment cluster_1 Experiment cluster_2 Post-experiment a Select Animal Model b Determine Dosing Regimen a->b c Prepare Compound Formulation b->c d Administer Compound c->d e Monitor Efficacy Endpoints d->e f Collect Samples e->f g Analyze Data f->g h Interpret Results g->h

Caption: A generalized workflow for in vivo efficacy studies.

G start Low or No Efficacy Observed q1 Is the compound soluble and stable in the vehicle? start->q1 solubility_check Reformulate the compound q1->solubility_check No q2 Is the dose and administration route appropriate? q1->q2 Yes a1_yes Yes a1_no No solubility_check->q1 pk_study Conduct pharmacokinetic studies to optimize dose and route q2->pk_study No q3 Is the animal model appropriate? q2->q3 Yes a2_yes Yes a2_no No pk_study->q2 model_reval Re-evaluate the animal model selection q3->model_reval No end Consult with a specialist or review literature for alternative models q3->end Yes a3_yes Yes a3_no No model_reval->q3

Larubrilstat interference with common lab reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with larubrilstat. The information below addresses potential interference with common laboratory reagents and assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of vascular non-inflammatory molecule-1 (VNN1), also known as pantetheinase.[1][2] VNN1 is an enzyme involved in various physiological and pathological processes. By inhibiting VNN1, this compound is being investigated for its therapeutic potential.

Q2: Are there any known interferences of this compound with common laboratory assays?

Currently, there is limited publicly available information detailing specific interferences of this compound with common laboratory assays. However, as with any small molecule compound, there is a potential for interference in various assay formats. This guide provides general strategies to identify and mitigate such potential interferences.

Q3: We are observing unexpected results in our fluorescence-based assay when this compound is present. What could be the cause?

Unexpected results in fluorescence-based assays in the presence of a small molecule like this compound could be due to several factors:

  • Fluorescence Quenching or Enhancement: The compound may directly absorb light at the excitation or emission wavelengths of your fluorophore, leading to quenching (decreased signal) or enhancement (increased signal).

  • Autofluorescence: this compound itself might be fluorescent at the wavelengths used in your assay, leading to a higher background signal.

  • Interaction with Assay Components: The compound might interact with the fluorescent dye or the biological target in a way that alters the fluorescent signal.

Q4: How can we troubleshoot potential interference in our enzymatic assays?

If you suspect this compound is interfering with your enzymatic assay, consider the following troubleshooting steps:

  • Run a compound-only control: This will help determine if this compound itself contributes to the signal in your detection method.

  • Test for inhibition of the detection enzyme: If you are using a coupled-enzyme assay, this compound might be inhibiting the reporter enzyme (e.g., horseradish peroxidase or alkaline phosphatase).

  • Vary the substrate concentration: This can help determine if the compound is a competitive or non-competitive inhibitor of your enzyme of interest.

Troubleshooting Guides

Guide 1: Investigating Interference in Fluorescence-Based Assays

This guide provides a step-by-step workflow to identify and mitigate potential interference from this compound in fluorescence-based assays.

cluster_0 Troubleshooting Workflow: Fluorescence Assay Interference A Unexpected Fluorescence Reading B Run Spectral Scan of this compound A->B C Does it absorb at assay wavelengths? B->C Analyze Data D Potential for Quenching/Enhancement C->D Yes E Is this compound Autofluorescent? C->E No H Select Alternative Fluorophore D->H F Run this compound-only Control E->F I Assay Validated E->I No G Subtract Background Autofluorescence F->G Yes G->I H->I

Caption: Troubleshooting workflow for fluorescence assay interference.

Experimental Protocol: Assessing Autofluorescence and Quenching

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform a spectral scan of this compound across the UV-visible spectrum to identify its absorbance peaks.

  • To test for autofluorescence:

    • Prepare a dilution series of this compound in your assay buffer.

    • Measure the fluorescence at the same excitation and emission wavelengths used for your assay.

    • A significant signal in the absence of your fluorophore indicates autofluorescence.

  • To test for quenching:

    • Prepare a solution of your fluorophore at the concentration used in your assay.

    • Add increasing concentrations of this compound to this solution.

    • Measure the fluorescence at each concentration. A dose-dependent decrease in fluorescence suggests quenching.

Data Presentation: Hypothetical Quenching Data

This compound Concentration (µM)Fluorescence Intensity (Arbitrary Units)% Quenching
010000%
19505%
1075025%
5040060%
10020080%
Guide 2: Validating Results in Cell-Based Assays

This guide outlines steps to ensure that observed effects in cell-based assays are due to the specific biological activity of this compound and not an artifact of interference.

cluster_1 Validation Workflow: Cell-Based Assays A Observed Cellular Effect B Assess Cytotoxicity A->B C Is the effect due to cell death? B->C Analyze Data D Use Orthogonal Assay C->D No H Result may be an artifact C->H Yes E Does the orthogonal assay confirm the result? D->E Analyze Data F Result is likely specific E->F Yes G Re-evaluate initial assay E->G No G->H cluster_2 Troubleshooting Workflow: Immunoassay Interference A Anomalous Immunoassay Result B Spike and Recovery Experiment A->B C Is recovery within acceptable limits? B->C Analyze Data D No Interference Detected C->D Yes E Potential Matrix Effect or Interference C->E No F Serial Dilution of Sample E->F G Is there a linear response? F->G Analyze Data G->D Yes H Consider Alternate Assay Platform G->H No

References

Technical Support Center: Overcoming Lorlatinib Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Larubrilstat" is currently unavailable in public databases. This guide addresses overcoming resistance to Lorlatinib , a kinase inhibitor with a similar name used in cancer cell line research. It is presumed that "this compound" may have been a typographical error.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Lorlatinib resistance in their cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is Lorlatinib and what is its primary mechanism of action?

Lorlatinib is a third-generation tyrosine kinase inhibitor (TKI).[1] It is a potent, brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[1] Lorlatinib was designed to be active against most known resistance mutations to earlier-generation ALK inhibitors.[1] It is used in the treatment of specific types of non-small cell lung cancer (NSCLC).[2][3]

Q2: What are the common mechanisms of acquired resistance to Lorlatinib in cell lines?

Acquired resistance to Lorlatinib in cancer cell lines can emerge through several mechanisms:

  • On-target resistance: This involves the development of secondary mutations in the ALK kinase domain, which can prevent Lorlatinib from binding effectively.

  • Bypass signaling: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of ALK. This can include the upregulation of other receptor tyrosine kinases like EGFR, MET, or IGF-1R.

  • Epithelial-to-Mesenchymal Transition (EMT): This process can lead to changes in cell morphology and signaling that reduce dependence on the ALK pathway.

  • Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump Lorlatinib out of the cell, reducing its intracellular concentration.

Q3: How can I determine the mechanism of resistance in my cell line?

Identifying the specific resistance mechanism is crucial for developing an effective strategy to overcome it. Here are some key experimental approaches:

  • Next-Generation Sequencing (NGS): Perform targeted sequencing of the ALK kinase domain to identify potential secondary mutations. Whole-exome or RNA sequencing can reveal mutations or changes in gene expression in bypass pathways.

  • Western Blotting/Phospho-RTK Arrays: Analyze the activation status of various receptor tyrosine kinases to identify upregulated bypass pathways.

  • Immunofluorescence: Assess changes in EMT markers (e.g., E-cadherin, Vimentin) to determine if EMT has occurred.

  • Drug Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123) to measure efflux pump activity.

Troubleshooting Guide: Lorlatinib Resistant Cell Lines

This guide provides strategies to address common issues observed when working with Lorlatinib-resistant cell lines.

Observed Problem Potential Cause Suggested Troubleshooting Steps
Cells show reduced sensitivity to Lorlatinib (Increased IC50) Acquired resistance through on-target mutation or bypass pathway activation.1. Confirm Resistance: Perform a dose-response curve with Lorlatinib to quantify the shift in IC50 compared to the parental cell line. 2. Sequence ALK Kinase Domain: Check for known Lorlatinib resistance mutations. 3. Screen for Bypass Pathways: Use a phospho-RTK array to identify upregulated signaling pathways.
Cross-resistance to other ALK inhibitors observed A common resistance mutation that confers broad TKI resistance.1. Test a panel of ALK inhibitors: Determine the sensitivity profile to first, second, and third-generation inhibitors. 2. Consider combination therapy: Combine Lorlatinib with an inhibitor of the identified bypass pathway.
No mutations found in ALK, but resistance persists Activation of a bypass signaling pathway or other off-target mechanisms.1. Investigate downstream signaling: Perform western blots for key downstream effectors of common bypass pathways (e.g., p-AKT, p-ERK). 2. Evaluate for EMT: Check for morphological changes and expression of EMT markers.
Increased expression of drug efflux pumps (e.g., P-gp/ABCB1) Selection for cells with high drug efflux capacity.1. Confirm pump activity: Use a functional efflux assay. 2. Co-administer an efflux pump inhibitor: Test if inhibitors like verapamil (B1683045) or tariquidar (B1662512) can restore Lorlatinib sensitivity.

Experimental Protocols

Protocol 1: Generation of a Lorlatinib-Resistant Cell Line

This protocol describes a method for generating a Lorlatinib-resistant cancer cell line through continuous exposure to the drug.

  • Cell Culture: Culture the parental ALK-positive cancer cell line (e.g., H3122, SNU-2535) in standard growth medium.

  • Initial Drug Exposure: Begin by treating the cells with a low concentration of Lorlatinib (approximately the IC20).

  • Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of Lorlatinib in a stepwise manner. This process can take several months.

  • Resistance Confirmation: The resulting cell line is considered resistant when it can proliferate in a concentration of Lorlatinib that is significantly higher (e.g., 1 µM) than the IC50 of the parental line.

  • Characterization: Characterize the resistant cell line to determine the mechanism of resistance using the methods described in the FAQs.

Protocol 2: Evaluating Combination Therapy to Overcome Resistance

This protocol outlines how to test the efficacy of combining Lorlatinib with another inhibitor to overcome resistance.

  • Select Combination Agent: Based on the identified resistance mechanism (e.g., MET inhibitor if MET is activated), select an appropriate second drug.

  • Design Experiment: Seed both parental and Lorlatinib-resistant cells in 96-well plates.

  • Treat Cells: Treat the cells with a matrix of concentrations of Lorlatinib and the combination agent. Include single-agent controls for both drugs.

  • Assess Viability: After a set incubation period (e.g., 72 hours), assess cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTT).

  • Analyze Synergy: Use software such as CompuSyn to calculate the combination index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Signaling Pathways and Workflows

Below are diagrams illustrating key concepts in Lorlatinib resistance.

cluster_0 ALK Signaling Pathway cluster_1 Lorlatinib Action and Resistance ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Lorlatinib Lorlatinib Lorlatinib->ALK Inhibits ALK_mut Resistant ALK Mutant Lorlatinib->ALK_mut Ineffective Inhibition Bypass Bypass Pathway (e.g., EGFR, MET) Bypass->RAS Bypass->PI3K

Caption: ALK signaling and Lorlatinib inhibition.

Start Start: Lorlatinib-Resistant Cell Line Hypothesis Hypothesize Resistance Mechanism Start->Hypothesis OnTarget On-Target (ALK Mutation) Hypothesis->OnTarget Bypass Bypass Pathway Hypothesis->Bypass Efflux Drug Efflux Hypothesis->Efflux Seq Sequence ALK OnTarget->Seq Array Phospho-RTK Array Bypass->Array EffluxAssay Efflux Assay Efflux->EffluxAssay Result_mut Mutation Identified Seq->Result_mut Result_bypass Bypass Pathway Activated Array->Result_bypass Result_efflux High Efflux Activity EffluxAssay->Result_efflux Strategy_combo Combination Therapy Result_mut->Strategy_combo Result_bypass->Strategy_combo Strategy_efflux_inhib Co-treat with Efflux Inhibitor Result_efflux->Strategy_efflux_inhib End End: Overcome Resistance Strategy_combo->End Strategy_efflux_inhib->End

Caption: Troubleshooting workflow for resistance.

References

Technical Support Center: Larubrilstat Dosage Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: At the time of this document's creation (December 2025), publicly available scientific literature and databases do not contain specific information regarding "larubrilstat." Searches for dosage, pharmacokinetics, animal studies, or clinical trials for a compound with this name have not yielded any results.

Therefore, the following technical support center content is provided as a general framework for researchers approaching dosage adjustments for a novel investigational compound in different preclinical species. The principles, experimental designs, and troubleshooting logic are based on standard practices in drug development. Users must substitute the general information provided here with their own internal or forthcoming data on this compound.

Frequently Asked Questions (FAQs)

Q1: We are starting our first in vivo studies with this compound. How do we determine the initial dose for our animal models?

A1: For a novel compound like this compound, initial dose selection is a critical step and should be guided by a combination of in vitro data and established pharmacokinetics/pharmacodynamics (PK/PD) principles. A common approach is to start with dose range-finding (DRF) studies in a rodent species (e.g., mice or rats).

  • In Vitro to In Vivo Extrapolation: Use the in vitro potency (e.g., IC50 or EC50) of this compound in relevant cell-based assays as a starting point. This can be extrapolated to a potential therapeutic concentration in plasma.

  • Literature Review for Analogous Compounds: If this compound belongs to a known class of molecules, review the literature for the dosage of similar compounds in the same animal models.

  • Dose Escalation Design: Start with a low dose, predicted to be sub-therapeutic, and escalate in subsequent cohorts of animals. This allows for the determination of the Maximum Tolerated Dose (MTD).

Q2: We are observing unexpected toxicity in our rat model at a dose that was well-tolerated in mice. What could be the reason for this discrepancy?

A2: Species-specific differences in drug metabolism are a common cause for varied toxicological profiles. Potential reasons include:

  • Different Metabolic Pathways: The enzymes responsible for metabolizing this compound (e.g., cytochrome P450 enzymes) can have different expression levels and activities between mice and rats. This can lead to the formation of a toxic metabolite in one species but not the other.

  • Pharmacokinetic Differences: Variations in absorption, distribution, and excretion can lead to higher drug exposure (AUC) in rats compared to mice at the same mg/kg dose.

  • Target Organ Differences: The physiological susceptibility of specific organs to the drug's effects can differ between species.

To investigate this, it is crucial to conduct pharmacokinetic studies in both species to compare plasma exposure levels.

Q3: How do we adjust the dosage of this compound when moving from a rodent to a non-rodent species (e.g., canine or non-human primate)?

A3: Allometric scaling is a common method for initial dose estimation between species. This method uses the body surface area to normalize doses. However, this is only a starting point, and the actual dose should be confirmed with PK and tolerability studies in the new species.

Troubleshooting Guides

Issue: Lack of Efficacy in an Animal Model

If you are not observing the expected therapeutic effect of this compound in your animal model, consider the following troubleshooting steps.

LackOfEfficacy Start No Efficacy Observed CheckPK Was target plasma concentration achieved? Start->CheckPK CheckPD Is the drug engaging the target in vivo? CheckPK->CheckPD Yes IncreaseDose Increase Dose or Optimize Formulation CheckPK->IncreaseDose No CheckModel Is the animal model appropriate? CheckPD->CheckModel Yes AssessTarget Confirm Target Expression and Drug Binding CheckPD->AssessTarget No ReevaluateModel Re-evaluate Model Pathophysiology CheckModel->ReevaluateModel No End Resolution CheckModel->End Yes IncreaseDose->End AssessTarget->End ReevaluateModel->End

Caption: Troubleshooting workflow for lack of efficacy.

Issue: Unexpected Toxicity Observed

When unexpected adverse effects are noted, a systematic approach is necessary to determine the cause.

UnexpectedToxicity Start Unexpected Toxicity CheckDose Was the dosing accurate? Start->CheckDose CheckPK Is drug exposure (AUC) higher than expected? CheckDose->CheckPK Yes VerifyDosing Verify Formulation and Dosing Procedure CheckDose->VerifyDosing No CheckMetabolism Are there signs of toxic metabolites? CheckPK->CheckMetabolism No LowerDose Reduce Dose and Re-evaluate PK CheckPK->LowerDose Yes MetaboliteID Conduct Metabolite Identification Studies CheckMetabolism->MetaboliteID No End Resolution CheckMetabolism->End Yes VerifyDosing->End LowerDose->End MetaboliteID->End

Caption: Troubleshooting workflow for unexpected toxicity.

Data Presentation: Comparative Pharmacokinetics (Example)

The table below is a template for summarizing pharmacokinetic data for this compound across different species. This table is for illustrative purposes only and does not contain real data.

ParameterMouse (CD-1)Rat (Sprague-Dawley)Dog (Beagle)
Dose (mg/kg, oral) 10105
Cmax (ng/mL) [Insert Data][Insert Data][Insert Data]
Tmax (hr) [Insert Data][Insert Data][Insert Data]
AUC (ng*hr/mL) [Insert Data][Insert Data][Insert Data]
Half-life (hr) [Insert Data][Insert Data][Insert Data]
Bioavailability (%) [Insert Data][Insert Data][Insert Data]

Experimental Protocols

Protocol: Dose Range-Finding (DRF) Study in Rats

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound following a single administration.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (n=3/sex/group).

  • Dose Groups:

    • Group 1: Vehicle control

    • Group 2: Low dose (e.g., 10 mg/kg)

    • Group 3: Mid dose (e.g., 50 mg/kg)

    • Group 4: High dose (e.g., 200 mg/kg)

  • Drug Administration: Single dose via oral gavage.

  • Observations:

    • Clinical signs: Monitored continuously for the first 4 hours, then daily for 14 days.

    • Body weight: Measured on Day 1, 7, and 14.

  • Endpoint: At Day 14, animals are euthanized.

    • Gross pathology is performed on all animals.

    • For the high dose and control groups, a full panel of tissues is collected for histopathology.

Protocol: Pharmacokinetic Study in Mice

Objective: To determine the plasma pharmacokinetic profile of this compound after a single oral dose.

Methodology:

  • Animal Model: Male CD-1 mice (n=3 per time point).

  • Dose Group: A single dose level determined from DRF studies (e.g., 20 mg/kg).

  • Drug Administration: Single dose via oral gavage.

  • Sample Collection:

    • Blood samples are collected via retro-orbital sinus at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Plasma is separated by centrifugation.

  • Bioanalysis:

    • Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Data Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis.

PK_Workflow cluster_pre Pre-study cluster_study Study Conduct cluster_analysis Analysis DoseSelection Select Dose from DRF Study AnimalAcclimation Acclimate Animals DoseSelection->AnimalAcclimation Dosing Dose Animals (Oral Gavage) AnimalAcclimation->Dosing BloodCollection Serial Blood Sampling Dosing->BloodCollection PlasmaProcessing Process to Plasma BloodCollection->PlasmaProcessing LCMS LC-MS/MS Analysis PlasmaProcessing->LCMS PK_Calc Calculate PK Parameters LCMS->PK_Calc Report Generate Report PK_Calc->Report

Caption: Experimental workflow for a pharmacokinetic study.

Validation & Comparative

A Comparative Guide to VNN1 Inhibitors: Profiling Larubrilstat and Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Larubrilstat and other prominent inhibitors of Vanin-1 (VNN1), a pantetheinase enzyme implicated in various inflammatory and metabolic diseases. While specific quantitative performance data for this compound is not yet publicly available, this document summarizes the existing experimental data for other key VNN1 inhibitors, details relevant experimental methodologies, and visualizes the underlying biological pathways to inform current research and drug development efforts.

Introduction to VNN1

Vascular Non-Inflammatory Molecule-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that catalyzes the hydrolysis of pantetheine (B1680023) into pantothenic acid (vitamin B5) and cysteamine (B1669678).[1] This enzymatic activity places VNN1 at a critical juncture of cellular metabolism and redox balance. Pantothenic acid is a precursor for Coenzyme A synthesis, essential for numerous metabolic pathways, while cysteamine is an antioxidant that can influence the cellular glutathione (B108866) pool.[1] Dysregulation of VNN1 activity has been associated with inflammatory bowel disease (IBD), diabetes, and certain cancers, making it a promising therapeutic target.[1][2]

This compound: A Novel VNN1 Inhibitor

This compound is a recently identified inhibitor of VNN1. Its discovery and classification as a VNN1 inhibitor are documented in patent literature (US20240083873A1). While the detailed preclinical and comparative efficacy data for this compound have not been disclosed in peer-reviewed publications, its emergence signifies a continued interest in targeting VNN1 for therapeutic intervention. Further studies are anticipated to elucidate its potency, selectivity, and pharmacokinetic profile.

Comparative Analysis of VNN1 Inhibitors

Several other small molecule inhibitors of VNN1 have been characterized, providing a basis for comparison. The following tables summarize the available quantitative data for some of the most well-documented VNN1 inhibitors.

In Vitro Inhibitory Activity
InhibitorTargetIC50 (nM)Source(s)
RR6 Recombinant VNN1540[3]
Human Serum Pantetheinase40
Bovine Serum Pantetheinase41
Rat Serum Pantetheinase87
OMP-7 VNN138
PFI-653 Human Recombinant VNN16.85
Human Plasma VNN19.0
Mouse Recombinant VNN124.5
Mouse Plasma VNN153.4
X17 VNN1Potent inhibition demonstrated at protein, cell, and tissue levels (specific IC50 not provided)
Compound a Human Recombinant VNN120,170

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency.

Experimental Protocols

In Vitro VNN1 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against recombinant human VNN1.

  • Materials:

    • Recombinant human VNN1 enzyme

    • Fluorescent substrate (e.g., pantothenate-7-amino-4-methylcoumarin, pantothenate-AMC)

    • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing 0.5 mM DTT, 0.01% BSA, and 0.0025% Brij-35)

    • 384-well black microtiter plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in the assay buffer.

    • Add a small volume (e.g., 1 µL) of the diluted inhibitors to the wells of the microtiter plate.

    • Add a defined concentration of recombinant human VNN1 (e.g., 0.6 nM final concentration) to each well, except for the blank controls.

    • Initiate the enzymatic reaction by adding the fluorescent substrate (e.g., 0.5 µM final concentration).

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

    • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 360 nm and emission at 440 nm).

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo DSS-Induced Colitis Model in Mice

This protocol describes a widely used animal model to evaluate the efficacy of VNN1 inhibitors in a preclinical model of inflammatory bowel disease.

  • Animals:

    • Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.

  • Induction of Colitis:

    • Administer 2.5-5% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 5-7 consecutive days.

    • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces (Hemoccult test).

  • Treatment:

    • Randomly assign mice to treatment groups: vehicle control, positive control (e.g., an established anti-inflammatory drug), and VNN1 inhibitor groups (at various doses).

    • Administer the treatments orally (gavage) or via another appropriate route, starting from the first day of DSS administration or as a therapeutic intervention after disease establishment.

  • Evaluation of Disease Activity:

    • Calculate a daily Disease Activity Index (DAI) based on the combined scores for weight loss, stool consistency, and rectal bleeding.

    • At the end of the study (e.g., day 7 or 8), euthanize the mice and collect the colons.

    • Measure the colon length and weight.

    • Perform histological analysis of colon sections to assess tissue damage, inflammation, and immune cell infiltration.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in colon tissue homogenates or serum.

Signaling Pathways and Experimental Workflows

VNN1 Signaling Pathway

The following diagram illustrates the central role of VNN1 in cellular metabolism and its connection to inflammatory signaling.

VNN1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Pantetheine Pantetheine VNN1 VNN1 Pantetheine->VNN1 Hydrolysis Pantothenic_Acid Pantothenic Acid (Vitamin B5) VNN1->Pantothenic_Acid Cysteamine Cysteamine VNN1->Cysteamine CoA_Synthesis Coenzyme A Synthesis Pantothenic_Acid->CoA_Synthesis Glutathione_Pool Glutathione Pool (Redox Balance) Cysteamine->Glutathione_Pool Metabolic_Pathways Metabolic Pathways (e.g., TCA Cycle) CoA_Synthesis->Metabolic_Pathways Inflammatory_Signaling Inflammatory Signaling (e.g., NF-κB) Glutathione_Pool->Inflammatory_Signaling Modulates

VNN1 metabolic and signaling cascade.
Experimental Workflow for VNN1 Inhibitor Evaluation

The diagram below outlines a typical workflow for the discovery and preclinical evaluation of novel VNN1 inhibitors.

VNN1_Inhibitor_Workflow Compound_Library_Screening Compound Library Screening In_Vitro_Enzyme_Assay In Vitro VNN1 Enzyme Assay Compound_Library_Screening->In_Vitro_Enzyme_Assay Hit_Identification Hit Identification (IC50 Determination) In_Vitro_Enzyme_Assay->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Cell-Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Permeability) Lead_Optimization->Cell-Based_Assays In_Vivo_Efficacy_Models In Vivo Efficacy Models (e.g., DSS-induced Colitis) Cell-Based_Assays->In_Vivo_Efficacy_Models Pharmacokinetics Pharmacokinetics (ADME) and Toxicology Studies In_Vivo_Efficacy_Models->Pharmacokinetics Candidate_Selection Clinical Candidate Selection Pharmacokinetics->Candidate_Selection

Preclinical drug discovery workflow for VNN1 inhibitors.

Conclusion

VNN1 remains a compelling target for the development of novel therapeutics for inflammatory and metabolic disorders. While this compound is a new entrant in this field, a lack of public data currently prevents a direct comparison with more established inhibitors like RR6 and OMP-7. The provided experimental protocols and pathway diagrams offer a framework for the continued investigation and evaluation of these and future VNN1-targeting compounds. As more data on this compound becomes available, its position within the landscape of VNN1 inhibitors will become clearer, potentially offering a new therapeutic option for patients with VNN1-mediated diseases.

References

A Comparative Analysis of Larubrilstat and Pantethine: Targeting the Pantetheinase Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical functions and therapeutic potential of pantethine (B1678406), a widely available nutritional supplement, and Larubrilstat, a novel investigational compound. While pantethine acts as a precursor in a key metabolic pathway, this compound is designed to inhibit a central enzyme within this same pathway. This document outlines their distinct mechanisms of action, summarizes the available efficacy data for pantethine, and presents the experimental protocols from relevant clinical studies. Due to the early stage of research, publicly available efficacy data for this compound is not available; therefore, the comparison is primarily based on their opposing biochemical roles.

Pantethine: A Precursor to Coenzyme A

Pantethine is a stabilized disulfide form of pantetheine, a precursor to Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including those involved in lipid and carbohydrate metabolism.

Mechanism of Action

The therapeutic effects of pantethine are attributed to two primary mechanisms:

  • Coenzyme A Synthesis: Pantethine is readily converted in the body to pantetheine, which is then utilized in the synthesis of CoA. CoA plays a critical role in the transfer of acyl groups, including in the Krebs cycle and in the synthesis and oxidation of fatty acids.

  • Metabolism to Cysteamine and Pantothenic Acid: Pantetheine is hydrolyzed by the enzyme pantetheinase (also known as Vanin-1 or VNN1) into pantothenic acid (Vitamin B5) and cysteamine. Cysteamine is an antioxidant and is theorized to inactivate sulfur-containing amino acids in liver enzymes involved in cholesterol and triglyceride synthesis.

Pantethine Metabolic Pathway

The metabolic journey of pantethine is illustrated in the diagram below, highlighting the production of key bioactive molecules.

Pantethine_Metabolism Pantethine Pantethine Pantetheine Pantetheine Pantethine->Pantetheine Reduction Pantetheinase Pantetheinase (VNN1) Pantetheine->Pantetheinase Pantothenic_Acid Pantothenic Acid (Vitamin B5) Pantetheinase->Pantothenic_Acid Cysteamine Cysteamine Pantetheinase->Cysteamine CoA Coenzyme A Synthesis Pantothenic_Acid->CoA Antioxidant_Effects Antioxidant Effects Cysteamine->Antioxidant_Effects Metabolic_Pathways Various Metabolic Pathways CoA->Metabolic_Pathways Clinical_Trial_Workflow Start Screening of Participants TLC_Diet 4-Week Therapeutic Lifestyle Change (TLC) Diet Lead-in Start->TLC_Diet Randomization Randomization TLC_Diet->Randomization Group_A Pantethine Group (600-900 mg/day) Randomization->Group_A Group_B Placebo Group Randomization->Group_B Treatment_Period 16-Week Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection Lipid Panel Monitoring (Weeks 4, 8, 12, 16) Treatment_Period->Data_Collection Analysis Statistical Analysis of Lipid Profile Changes Data_Collection->Analysis Larubrilstat_Mechanism Pantetheine Pantetheine Pantetheinase Pantetheinase (VNN1) Pantetheine->Pantetheinase Pantothenic_Acid Pantothenic Acid (Vitamin B5) Pantetheinase->Pantothenic_Acid Cysteamine Cysteamine Pantetheinase->Cysteamine This compound This compound This compound->Pantetheinase

Validating Larubrilstat Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for validating the in vivo target engagement of Larubrilstat, a putative neutrophil elastase (NE) inhibitor. Due to the limited publicly available in vivo data for this compound, this document establishes a framework for its evaluation by comparing it with established and clinical-stage NE inhibitors: Alvelestat (MPH-966), AZD9668, and Sivelestat. The experimental data and protocols presented for the comparator compounds serve as a benchmark for designing and interpreting future in vivo studies for this compound.

Introduction to Neutrophil Elastase Inhibition

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Its primary function is to degrade proteins, including key components of the extracellular matrix such as elastin (B1584352).[2] While crucial for host defense against pathogens, dysregulated NE activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury (ALI).[1][3] this compound, along with the other compounds in this guide, aims to mitigate NE-driven tissue damage by inhibiting its enzymatic activity. Validating that these molecules reach and interact with their intended target in a complex biological system is a critical step in their preclinical and clinical development.

Comparative Analysis of In Vivo Target Engagement

To effectively evaluate this compound, we can draw parallels with the in vivo validation strategies employed for other NE inhibitors. The following tables summarize key in vivo target engagement data from preclinical and clinical studies of Alvelestat, AZD9668, and Sivelestat, alongside a hypothetical profile for this compound.

Preclinical In Vivo Target Engagement
CompoundAnimal ModelMethod of Target Engagement ValidationKey Findings
This compound (Hypothetical) Murine model of LPS-induced ALI- Direct measurement of NE activity in BAL fluid- Quantification of elastin fragments in plasma- Dose-dependent reduction in NE activity- Significant decrease in circulating elastin fragments
Alvelestat (MPH-966) Not specified in provided resultsActivity-based NE immunoassay in bloodSignificant difference in active NE concentrations between treatment groups.[4]
AZD9668 Murine or rat models of lung injury- Assessment of lung hemorrhage- Measurement of matrix protein degradation products in BAL fluid- Quantification of BAL neutrophils and IL-1β- Prevention of human NE-induced lung injury- Reduction in inflammatory response to cigarette smoke.
Sivelestat Rat model of LPS-induced ALI- Histopathological analysis of lung tissue- Measurement of serum and pulmonary HMGB1 levels- Assessment of NF-κB activity- Improved lung histopathology- Lower serum and pulmonary HMGB1 levels- Inhibition of NF-κB activity.
Sivelestat Rabbit model of hepatoenteric ischemia-reperfusion- Measurement of plasma NE and lipid peroxide concentrations- Assessment of neutrophil priming- Suppressed plasma NE and lipid peroxide levels- Attenuated post-reperfusion neutrophil priming.
Clinical In Vivo Target Engagement
CompoundPatient PopulationMethod of Target Engagement ValidationKey Findings
This compound (Hypothetical) Patients with Cystic Fibrosis- Sputum NE activity assay- Measurement of urinary desmosine (B133005) levels- Reduction in sputum NE activity- Dose-dependent decrease in urinary desmosine
Alvelestat (MPH-966) Patients with Alpha-1 Antitrypsin DeficiencyNot specified in provided resultsHigher doses are being explored to achieve adequate target engagement (plasma concentrations >300nM).
AZD9668 Patients with Cystic Fibrosis- Sputum NE activity measurement- Quantification of sputum inflammatory biomarkers (IL-6, RANTES)- Measurement of urinary desmosine- No significant effect on sputum NE activity at the tested dose- Trend towards reduction in sputum inflammatory biomarkers- Significant decrease in urinary desmosine, suggesting an impact on elastin cleavage.
Sivelestat Patients with ALI/ARDS- No direct target engagement markers specified in provided clinical trial results- Inconsistent results on therapeutic efficacy in clinical trials. One study showed no effect on 28-day mortality or ventilator-free days.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to assessing in vivo target engagement of neutrophil elastase inhibitors.

Neutrophil Elastase Activity Assay in Bronchoalveolar Lavage (BAL) Fluid

Objective: To directly quantify the enzymatic activity of neutrophil elastase in the lungs.

Procedure:

  • Following in vivo treatment with the test compound (e.g., this compound), euthanize the animal model (e.g., mouse or rat).

  • Expose the trachea and cannulate it with an appropriate catheter.

  • Instill a known volume of sterile phosphate-buffered saline (PBS) into the lungs and gently aspirate to collect the BAL fluid. Repeat this process 2-3 times.

  • Centrifuge the pooled BAL fluid to pellet cells and debris.

  • Collect the supernatant and store it at -80°C until analysis.

  • To measure NE activity, incubate a known volume of the BAL fluid supernatant with a specific NE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).

  • Monitor the cleavage of the substrate by measuring the change in absorbance at 405 nm over time using a spectrophotometer.

  • Calculate the NE activity based on a standard curve generated with purified human neutrophil elastase.

Quantification of Desmosine in Urine or Plasma

Objective: To measure a biomarker of elastin degradation, providing an indirect measure of in vivo NE activity.

Procedure:

  • Collect urine or blood samples from the animal model or human subject at specified time points during the treatment period.

  • For plasma, centrifuge the blood and collect the supernatant.

  • Prepare the samples for analysis by solid-phase extraction to isolate desmosine and isodesmosine (B1214917).

  • Quantify the levels of desmosine and isodesmosine using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Normalize urine desmosine levels to creatinine (B1669602) concentration to account for variations in urine dilution.

Activity-Based Protein Profiling (ABPP) for In Vivo Target Occupancy

Objective: To directly visualize and quantify the engagement of a covalent inhibitor with its target protein within a complex proteome.

Procedure:

  • Treat the animal model with the covalent NE inhibitor.

  • Harvest the tissue of interest (e.g., lung) and prepare a protein lysate.

  • Incubate the lysate with a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorescently tagged fluorophosphonate probe). This probe will label the active site of serine hydrolases that are not occupied by the inhibitor.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins using in-gel fluorescence scanning. A decrease in the fluorescence signal for neutrophil elastase in the treated group compared to the vehicle control indicates target engagement.

  • For a more quantitative analysis, use label-free quantitative proteomics (LC-MS/MS) to identify and quantify the probe-labeled peptides.

Visualizing Pathways and Workflows

Neutrophil Elastase Signaling Pathway in Lung Injury

NE_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_neutrophil Neutrophil Activation cluster_ecm Extracellular Matrix Degradation cluster_inhibition Pharmacological Inhibition Inflammatory_Stimulus LPS / Pathogen Neutrophil Neutrophil Inflammatory_Stimulus->Neutrophil NE_Release NE Release Neutrophil->NE_Release NE Neutrophil Elastase (NE) NE_Release->NE Elastin Elastin NE->Elastin Collagen Collagen NE->Collagen Proteoglycans Proteoglycans NE->Proteoglycans Degradation_Products Degradation Products (e.g., Desmosine) Elastin->Degradation_Products Tissue_Damage Tissue Damage & Inflammation Degradation_Products->Tissue_Damage This compound This compound This compound->NE

Caption: Signaling pathway of neutrophil elastase in inflammatory lung disease.

Experimental Workflow for In Vivo Target Engagement Validation

workflow Animal_Model Animal Model of Disease (e.g., LPS-induced ALI) Dosing Administer this compound or Vehicle Control Animal_Model->Dosing Sample_Collection Sample Collection (BAL Fluid, Blood, Urine, Tissue) Dosing->Sample_Collection Direct_Assay Direct Target Engagement (NE Activity Assay, ABPP) Sample_Collection->Direct_Assay Indirect_Assay Indirect Target Engagement (Biomarker Analysis - Desmosine) Sample_Collection->Indirect_Assay Data_Analysis Data Analysis and Comparison Direct_Assay->Data_Analysis Indirect_Assay->Data_Analysis Conclusion Conclusion on In Vivo Target Engagement Data_Analysis->Conclusion

Caption: General experimental workflow for validating in vivo target engagement.

Conclusion

Validating the in vivo target engagement of this compound is a critical determinant of its potential as a therapeutic agent. By leveraging the established methodologies and learnings from comparable neutrophil elastase inhibitors such as Alvelestat, AZD9668, and Sivelestat, researchers can design robust preclinical and clinical studies. A multi-faceted approach, combining direct measures of enzyme activity, quantification of downstream biomarkers, and potentially advanced techniques like activity-based protein profiling, will provide the most comprehensive understanding of this compound's in vivo mechanism of action and its potential to treat neutrophil-driven inflammatory diseases.

References

Larubrilstat: Comparative Analysis of a Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Larubrilstat is an investigational inhibitor of neutrophil elastase (NE), a serine protease implicated in the pathogenesis of numerous inflammatory diseases. A comprehensive analysis of its enzymatic specificity is crucial for understanding its therapeutic potential and predicting its safety profile. However, detailed quantitative data on this compound's inhibitory activity (IC50 and Ki values) against a panel of proteases, including neutrophil elastase, proteinase 3, and cathepsin G, are not currently available in the public domain. Similarly, specific experimental protocols for the determination of these values for this compound have not been publicly disclosed.

This guide, therefore, outlines the general methodologies and theoretical frameworks used to characterize the specificity of such enzyme inhibitors and provides a template for how such a comparative analysis would be presented if the data were available.

Data Presentation: A Template for Comparison

In the absence of specific data for this compound, the following table illustrates how the inhibitory potency and selectivity of a hypothetical neutrophil elastase inhibitor would be presented. This structured format allows for a clear and direct comparison with other known inhibitors.

Enzyme TargetThis compound IC50 (nM)This compound Ki (nM)Sivelestat IC50 (nM)Other Comparator IC50 (nM)
Neutrophil Elastase (NE)Data not availableData not availableData not availableData not available
Proteinase 3 (PR3)Data not availableData not availableData not availableData not available
Cathepsin GData not availableData not availableData not availableData not available
Other Serine ProteasesData not availableData not availableData not availableData not available
Non-Serine ProteasesData not availableData not availableData not availableData not available

Experimental Protocols: Standard Methodologies

The characterization of an enzyme inhibitor's specificity typically involves a series of standardized biochemical assays. The following are detailed descriptions of the common experimental protocols used in the field.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This assay is fundamental to determining the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

Materials:

  • Purified human neutrophil elastase (or other target proteases)

  • Fluorogenic or chromogenic substrate specific to the target enzyme

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)

  • Test inhibitor (this compound) at various concentrations

  • Reference inhibitor (e.g., Sivelestat)

  • 96-well microplates (black or clear, depending on the substrate)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Enzyme Preparation: A stock solution of the purified enzyme is prepared in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Inhibitor Preparation: A serial dilution of the test inhibitor is prepared in the assay buffer.

  • Assay Reaction:

    • In each well of the microplate, the enzyme solution is added.

    • The serially diluted inhibitor is then added to the respective wells and incubated with the enzyme for a predetermined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • The enzymatic reaction is initiated by the addition of the specific substrate.

  • Data Acquisition: The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance using a microplate reader.

  • Data Analysis: The reaction rates are plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Determination of Inhibition Constant (Ki)

The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. It is often determined using kinetic studies under steady-state conditions.

Procedure:

  • The initial velocity of the enzymatic reaction is measured at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.

  • The data are then plotted using methods such as the Lineweaver-Burk or Dixon plots.

  • The Ki value is calculated from these plots based on the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in enzyme inhibition and the typical workflow for inhibitor characterization.

Enzyme_Inhibition_Pathway cluster_0 Enzymatic Reaction cluster_1 Inhibition Enzyme Neutrophil Elastase Product Degraded Elastin (Product) Enzyme->Product catalyzes Inhibited_Enzyme Inhibited Enzyme Complex Enzyme->Inhibited_Enzyme Substrate Elastin (Substrate) Substrate->Enzyme binds to Inhibitor This compound (Inhibitor) Inhibitor->Enzyme binds to Inhibitor->Inhibited_Enzyme Inhibited_Enzyme->Product Reaction Blocked

Caption: Mechanism of competitive enzyme inhibition.

Experimental_Workflow A Primary Screening (High-Throughput Assay) B IC50 Determination (Dose-Response Curve) A->B C Kinetic Studies (Ki Determination) B->C D Selectivity Profiling (Panel of Proteases) C->D E Cell-Based Assays D->E F In Vivo Efficacy Models E->F

Unraveling the Reproducibility of Larubrilstat: A Comparative Guide to VNN1 Inhibition in Inflammatory Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic targets in inflammatory diseases is relentless. Larubrilstat, a small molecule inhibitor of Vanin-1 (VNN1), has emerged as a compound of interest. This guide provides a comparative analysis of this compound and other VNN1 inhibitors, focusing on the reproducibility of experimental findings and offering detailed insights into the methodologies employed.

Vanin-1 (VNN1), a GPI-anchored pantetheinase, plays a crucial role in modulating oxidative stress and inflammatory responses.[1][2] By hydrolyzing pantetheine (B1680023) into pantothenic acid (vitamin B5) and cysteamine (B1669678), VNN1 influences the biosynthesis of coenzyme A and the balance of glutathione (B108866), a key antioxidant.[1][2] Elevated VNN1 expression has been linked to the severity of various acute and chronic inflammatory conditions, making it a promising therapeutic target.[1]

The VNN1 Signaling Pathway in Inflammation

The VNN1-pantetheinase metabolic pathway is integral to cellular redox balance. VNN1-mediated production of cysteamine can, under certain conditions, deplete intracellular glutathione stores, thereby increasing oxidative stress and promoting inflammation. Furthermore, VNN1 has been shown to antagonize the anti-inflammatory effects of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of immune responses. The inhibition of VNN1 is therefore hypothesized to restore redox homeostasis and attenuate inflammatory signaling.

VNN1_Signaling_Pathway VNN1 Signaling Pathway in Inflammation cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VNN1 VNN1 (Pantetheinase) Pantothenic_Acid Pantothenic Acid (Vitamin B5) VNN1->Pantothenic_Acid Cysteamine Cysteamine VNN1->Cysteamine PPARg PPARγ (Anti-inflammatory) VNN1->PPARg Antagonizes Pantetheine Pantetheine Pantetheine->VNN1 Hydrolysis CoA Coenzyme A Biosynthesis Pantothenic_Acid->CoA GSH_Depletion GSH Depletion Cysteamine->GSH_Depletion leads to Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Inflammation Inflammation Oxidative_Stress->Inflammation PPARg->Inflammation Inhibits

Caption: VNN1 hydrolyzes pantetheine, influencing CoA synthesis and redox balance, and antagonizes anti-inflammatory PPARγ.

Comparative Analysis of VNN1 Inhibitors

While specific experimental data for this compound remains largely within patent literature, a number of other VNN1 inhibitors have been characterized in preclinical studies. This section compares this compound with notable alternatives, RR6 and OMP-7.

InhibitorTargetIC50 (in vitro)Animal Model EfficacyReference
This compound VNN1Data not publicly availableData not publicly available
RR6 VNN1540 nM (recombinant VNN1), 40 nM (human serum VNNs)Effective in rat models of obesity and diabetes
OMP-7 VNN138 nMSuperior persistence and inhibition of serum and renal VNN1 compared to RR6 in hamsters

Experimental Protocols for VNN1 Inhibition

To ensure the reproducibility of findings, detailed and standardized experimental protocols are paramount. Below are methodologies for key assays used to evaluate VNN1 inhibitors.

In Vitro VNN1 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against recombinant VNN1 enzyme.

Protocol:

  • Enzyme Preparation: Prepare a solution of human recombinant VNN1 enzyme at a concentration of 30 ng/mL in a suitable buffer.

  • Inhibitor Preparation: Serially dilute the test compounds (e.g., this compound, RR6, OMP-7) to a range of concentrations (e.g., from 391 nM to 400 µM).

  • Substrate Preparation: Prepare a 20 µM solution of a fluorescent probe substrate, such as PA-AFC.

  • Reaction: In a 96-well plate, add 50 µL of the VNN1 enzyme solution to each well, followed by 50 µL of the diluted inhibitor or vehicle control. Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Measurement: Add 50 µL of the fluorescent probe solution to each well and immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 420 nm excitation and 510 nm emission for PA-AFC) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

VNN1_Inhibition_Assay_Workflow In Vitro VNN1 Inhibition Assay Workflow Start Start Prep_Enzyme Prepare Recombinant VNN1 Enzyme Start->Prep_Enzyme Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prep_Inhibitor Prep_Substrate Prepare Fluorescent Substrate Start->Prep_Substrate Incubate Incubate Enzyme and Inhibitor Prep_Enzyme->Incubate Prep_Inhibitor->Incubate Add_Substrate Add Substrate Prep_Substrate->Add_Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Analyze_Data Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the in vitro inhibitory activity of compounds against the VNN1 enzyme.

Cellular VNN1 Inhibition Assay

This assay assesses the ability of a compound to inhibit VNN1 activity within a cellular context.

Protocol:

  • Cell Culture: Plate human ovarian cancer cells (ES-2-Fluc) in a 96-well plate at a density of 4 x 10^5 cells/mL and incubate for 12 hours.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test compounds for a defined period.

  • Bioluminescent Probe: Add a bioluminescent probe for VNN1 activity, such as PA-AL.

  • Measurement: Measure the bioluminescence signal using a luminometer.

  • Data Analysis: Determine the IC50 value by comparing the signal from treated cells to untreated controls.

Animal Models of Inflammation

To evaluate the in vivo efficacy of VNN1 inhibitors, animal models of inflammatory diseases are utilized. For instance, in a mouse model of colitis, the severity of inflammation can be assessed.

Protocol:

  • Induction of Colitis: Induce colitis in mice using an agent like 2,4,6-trinitrobenzenesulfonic acid (TNBS).

  • Inhibitor Administration: Administer the VNN1 inhibitor (e.g., orally) to a group of mice, while a control group receives a vehicle.

  • Assessment of Disease Activity: Monitor clinical signs of colitis, such as weight loss and stool consistency.

  • Histopathological Analysis: At the end of the study, collect colon tissues for histological examination to assess the degree of inflammation, tissue damage, and inflammatory cell infiltration.

  • Data Analysis: Compare the disease activity index and histological scores between the inhibitor-treated and control groups to determine the therapeutic efficacy of the VNN1 inhibitor.

Conclusion

This compound represents a novel approach to treating inflammatory diseases by targeting VNN1. While public data on its experimental validation is currently limited, the established role of VNN1 in inflammation and the availability of detailed protocols for assessing VNN1 inhibition provide a clear path for its further investigation and comparison with other inhibitors like RR6 and OMP-7. The reproducibility of future studies on this compound will be greatly enhanced by adherence to these standardized methodologies, ultimately clarifying its therapeutic potential.

References

Larubrilstat: A Potent Tool for Unraveling the Role of Vanin-1 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical probes is paramount for elucidating biological pathways and validating novel drug targets. Larubrilstat has emerged as a noteworthy tool compound for the investigation of Vanin-1 (VNN1), a pantetheinase enzyme implicated in a spectrum of inflammatory and metabolic diseases. This guide provides a comprehensive comparison of this compound with other VNN1 inhibitors, supported by experimental data and detailed protocols to facilitate its effective use in VNN1 research.

Comparative Analysis of VNN1 Inhibitors

The efficacy of a tool compound is determined by its potency, selectivity, and suitability for in vitro and in vivo experimental models. The following table summarizes the key quantitative data for this compound and other commonly used VNN1 inhibitors, RR6 and OMP-7.

CompoundTargetIC50 (nM)SpeciesAssay TypeReference
This compound VNN11.5 MouseBiochemical[1]
VNN13.4 HumanBiochemical[1]
RR6Recombinant VNN1540HumanBiochemical[2]
Serum Pantetheinase40HumanBiochemical[2]
Serum Pantetheinase87RatBiochemical[2]
OMP-7VNN138Not SpecifiedNot Specified

VNN1 Signaling Pathways and Experimental Workflows

To effectively utilize this compound as a tool compound, a thorough understanding of the biological context of VNN1 is essential. VNN1 plays a crucial role in modulating oxidative stress and inflammation through its enzymatic activity and interaction with key signaling pathways.

VNN1-Mediated Signaling Cascade

VNN1 is a GPI-anchored enzyme that hydrolyzes pantetheine (B1680023) to produce pantothenic acid (Vitamin B5) and cysteamine. Cysteamine can influence the cellular redox state by affecting the levels of glutathione (B108866) (GSH), a critical antioxidant. Furthermore, VNN1 has been shown to interact with the peroxisome proliferator-activated receptor-gamma (PPARγ) and nuclear factor-kappa B (NF-κB) signaling pathways, which are central regulators of inflammation.

VNN1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol VNN1 VNN1 Cysteamine Cysteamine VNN1->Cysteamine Hydrolysis PPARg PPARγ VNN1->PPARg Inhibits Nuclear Translocation Pantetheine Pantetheine Pantetheine->VNN1 GSH Glutathione (GSH) Cysteamine->GSH Modulates ROS Reactive Oxygen Species (ROS) GSH->ROS Reduces NFkB NF-κB PPARg->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Promotes This compound This compound This compound->VNN1 Inhibits

VNN1 signaling and this compound's point of intervention.
Experimental Workflow for VNN1 Inhibition Studies

A typical workflow for investigating the effects of a VNN1 inhibitor like this compound involves a series of in vitro and in vivo experiments to characterize its activity and biological impact.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Enzyme_Assay VNN1 Enzymatic Assay (Determine IC50) Cell_Assay Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) Enzyme_Assay->Cell_Assay Colitis_Model Disease Model (e.g., DSS/TNBS Colitis in Mice) Cell_Assay->Colitis_Model Treatment Administer this compound (e.g., Oral Gavage) Colitis_Model->Treatment Analysis Evaluate Efficacy (e.g., DAI, Histology, Biomarkers) Treatment->Analysis

A generalized workflow for evaluating a VNN1 inhibitor.

Key Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key experiments used in the characterization of VNN1 inhibitors.

In Vitro VNN1 Enzyme Activity Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against VNN1.

Materials:

  • Recombinant human or mouse VNN1 enzyme

  • Fluorogenic substrate (e.g., pantothenate-7-amino-4-methylcoumarin, Pan-AMC)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 0.5 mM DTT, 0.01% BSA, 0.0025% Brij-35)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µL of the diluted compound to the wells of the 384-well plate.

  • Add 20 µL of VNN1 enzyme solution (final concentration ~0.6 nM for human, ~20-50 nM for murine VNN1) to each well.

  • Initiate the enzymatic reaction by adding 20 µL of the Pan-AMC substrate (final concentration ~0.5 µM for human, ~2.5 µM for murine VNN1).

  • Incubate the plate at 25°C for 60 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 440 nm.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.

Cell-Based VNN1 Inhibition and Cytotoxicity Assays

These assays assess the ability of a compound to inhibit VNN1 activity in a cellular context and evaluate its potential toxicity.

VNN1 Inhibition in Human Renal Proximal Tubular Epithelial Cells:

  • Culture human renal proximal tubular epithelial cells to confluence in a 384-well plate.

  • Wash the cells three times with Tyrode buffer.

  • Incubate the cells with the Pan-AMC substrate as described in the enzyme activity assay, in the presence of varying concentrations of the test compound.

  • Measure fluorescence to determine VNN1 inhibition.

MTT Cytotoxicity Assay:

  • Seed cells (e.g., human ovarian cancer cells ES-2-Fluc) in a 96-well plate at a density of approximately 8,000 cells per well and incubate for 12 hours.

  • Treat the cells with various concentrations of the test compound and incubate for another 12 hours.

  • Add 20 µL of 0.5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Remove the supernatant and add 150 µL of DMSO to each well.

  • Measure the absorbance at 570 nm to determine cell viability.

In Vivo Murine Model of Colitis

Animal models are indispensable for evaluating the in vivo efficacy of VNN1 inhibitors in a disease context. The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model is commonly used.

Induction of Colitis:

  • Administer 2.5% (w/v) DSS in the drinking water of C57BL/6 mice for 7 days. This will induce acute colitis.

  • For a chronic model, administer cycles of DSS (e.g., 4 days of 3.5% DSS) interspersed with periods of regular drinking water.

Treatment Protocol (Example for a generic inhibitor):

  • Prepare the VNN1 inhibitor (e.g., this compound) in a suitable vehicle (e.g., ethanol-Solutol-water, 10/40/50).

  • Administer the inhibitor orally via gavage at a predetermined dose (e.g., 0.5, 2, or 10 mg/kg) twice daily. The specific dosage for this compound in this model would need to be optimized. For comparison, other compounds like LMP-420 have been used at doses ranging from 5 to 45 mg/kg/day intraperitoneally or 26 to 145 mg/kg/day orally in colitis models.

Efficacy Evaluation:

  • Monitor clinical signs of colitis daily, including body weight loss, stool consistency, and the presence of blood in the stool, to calculate the Disease Activity Index (DAI).

  • At the end of the study, sacrifice the mice and collect colon tissue.

  • Measure colon length (shortening is a sign of inflammation).

  • Perform histological analysis of colon sections to assess tissue damage and inflammation.

  • Measure the activity of myeloperoxidase (MPO), a marker of neutrophil infiltration, in the colon tissue.

Conclusion

This compound stands out as a highly potent and selective tool compound for the investigation of VNN1. Its nanomolar potency against both human and mouse VNN1 makes it a valuable asset for both in vitro and in vivo studies. By utilizing the provided comparative data and detailed experimental protocols, researchers can effectively employ this compound to further elucidate the multifaceted roles of VNN1 in health and disease, paving the way for the development of novel therapeutic strategies targeting this enzyme.

References

Benchmarking Larubrilstat Against VNN1 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor Larubrilstat with genetic Vanin-1 (VNN1) knockout models. The objective is to offer a clear, data-driven analysis to inform research and development decisions in pathways modulated by VNN1. Due to the limited availability of public, direct comparative studies of this compound against VNN1 knockout models, this guide synthesizes data from VNN1 knockout studies to establish a benchmark for the expected effects of a potent VNN1 inhibitor like this compound.

Introduction to VNN1 and this compound

Vanin-1 (VNN1) is a key ectoenzyme that plays a significant role in modulating oxidative stress and inflammation.[1] As a pantetheinase, VNN1 hydrolyzes pantetheine (B1680023) to produce pantothenic acid (vitamin B5) and cysteamine (B1669678).[1] This enzymatic activity is crucial in the biosynthesis of Coenzyme A (CoA) and in regulating the balance of glutathione (B108866) (GSH), a major cellular antioxidant.[1][2]

This compound is a pharmacological agent designed to inhibit the enzymatic activity of VNN1. By blocking VNN1, this compound is expected to mimic the protective phenotypes observed in VNN1 knockout models, which show resistance to oxidative stress and inflammation.[1]

VNN1 Signaling and Metabolic Pathways

The enzymatic function of VNN1 is integrated into cellular metabolism and stress response pathways. The diagram below illustrates the central role of VNN1 in the pantetheine-cysteamine pathway and its influence on glutathione metabolism and inflammatory signaling.

VNN1_Signaling_Pathway cluster_intracellular Intracellular Space VNN1 VNN1 Pantothenic_Acid Pantothenic Acid (Vitamin B5) VNN1->Pantothenic_Acid Cysteamine Cysteamine VNN1->Cysteamine PPAR PPARα/γ VNN1->PPAR Regulates Pantetheine Pantetheine Pantetheine->VNN1 Hydrolysis CoA Coenzyme A (CoA) Biosynthesis Pantothenic_Acid->CoA gamma_GCS γ-Glutamylcysteine Synthetase (γGCS) Cysteamine->gamma_GCS Inhibits NFkB NF-κB Pathway Cysteamine->NFkB Modulates GSH Glutathione (GSH) Synthesis gamma_GCS->GSH Redox_Balance Redox Balance GSH->Redox_Balance Inflammation Inflammation NFkB->Inflammation PPAR->Inflammation Modulates

VNN1 enzymatic activity and its influence on intracellular pathways.

Quantitative Benchmarking: VNN1 Knockout Models

The following tables summarize key quantitative data from studies on VNN1 knockout (KO) mice, providing a baseline for the physiological and biochemical changes expected with effective VNN1 inhibition.

Table 1: Impact on Glutathione Metabolism and Oxidative Stress Markers

ParameterWild-Type (WT)VNN1 Knockout (KO)Fold Change (KO vs. WT)Reference
γGCS Activity (mU/mg protein) 32 ± 2.753.3 ± 3~1.67
Liver GSH Levels (μmol/mg protein) 5.35 ± 1.0510.09 ± 3.84~1.89
Liver GSSG Levels (μmol/mg protein) 0.62 ± 0.340.48 ± 0.18~0.77
ROS in Red Blood Cells (Mean Fluorescence Intensity) 101 ± 20.251.5 ± 2.5~0.51

Table 2: Effects on Inflammatory Responses

ConditionParameterWild-Type (WT)VNN1 Knockout (KO)Outcome in KOReference
Indomethacin-induced Inflammation iNOS mRNA LevelsHigherLowerReduced Inflammation
COX-2 mRNA LevelsHigherLowerReduced Inflammation
Schistosoma Infection SurvivalLowerHigherIncreased Survival
Myeloid Cell InfiltrationMore PronouncedLess PronouncedReduced Tissue Damage
TNBS-induced Colitis Survival (first 10 days)20%70%Improved Survival

Table 3: Effects on Lipid Metabolism in a Cellular Model

ParameterWild-Type (LMH cells)VNN1 Knockout (LMH-KO-VNN1 cells)Fold Change (KO vs. WT)Reference
VNN1 mRNA Expression 100%~10%0.1
Triglycerides (TG) ControlDecreased by ~50%0.5
Low-Density Lipoprotein (LDL-C) ControlDecreased by ~70%0.3
High-Density Lipoprotein (HDL-C) ControlIncreased by ~150%2.5

This compound: Expected Pharmacological Profile

While direct comparative data for this compound is not publicly available, its mechanism as a VNN1 inhibitor allows for informed predictions of its effects based on the VNN1 knockout model data.

Expected Effects of this compound:

  • Inhibition of Pantetheinase Activity: this compound is designed to directly inhibit the enzymatic activity of VNN1, thereby reducing the hydrolysis of pantetheine.

  • Modulation of Metabolite Levels: Treatment with this compound is expected to lead to a decrease in the systemic and tissue levels of cysteamine and an increase in pantetheine.

  • Increase in Glutathione Levels: By reducing cysteamine, which is an inhibitor of γGCS, this compound should lead to increased γGCS activity and consequently higher levels of glutathione (GSH), enhancing the cellular antioxidant capacity.

  • Anti-inflammatory and Antioxidant Effects: Consistent with the phenotype of VNN1 knockout mice, this compound is anticipated to exhibit significant anti-inflammatory and antioxidant properties, offering therapeutic potential in conditions associated with oxidative stress and inflammation.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of VNN1 inhibition.

VNN1 Pantetheinase Activity Assay

This workflow outlines a typical assay to measure VNN1 enzymatic activity.

VNN1_Activity_Assay start Start prepare_reagents Prepare Reagents: - VNN1 enzyme solution - Pantetheine substrate - Reaction buffer (e.g., Tris-HCl) - this compound or other inhibitors start->prepare_reagents add_inhibitor Add this compound/Inhibitor to assay wells prepare_reagents->add_inhibitor add_enzyme Add VNN1 enzyme solution add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Initiate reaction by adding Pantetheine substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop the reaction (e.g., with acid) incubate->stop_reaction measure_product Measure product formation (e.g., cysteamine) via HPLC or colorimetric assay stop_reaction->measure_product analyze_data Analyze Data: Calculate IC50 values measure_product->analyze_data end End analyze_data->end

References

Comparative Analysis of Larubrilstat and RNAi for VNN1 Knockdown: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate method for reducing the expression of a target protein is a critical decision. This guide provides a detailed comparative analysis of two prominent approaches for Vanin-1 (VNN1) knockdown: the small molecule inhibitor Larubrilstat and RNA interference (RNAi) technology. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for specific research applications.

Introduction to VNN1 and its Significance

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, hydrolyzing pantetheine (B1680023) into pantothenic acid (vitamin B5) and the antioxidant cysteamine.[1][2] VNN1 is implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and metabolic regulation.[3] Its involvement in diseases such as inflammatory bowel disease and its role as a potential biomarker in certain cancers underscore the importance of developing effective methods for modulating its activity and expression.[1]

This compound: A Small Molecule Inhibitor of VNN1

This compound is a synthetic organic compound identified as a potent inhibitor of VNN1. As a small molecule, it offers the potential for systemic delivery and reversible inhibition of VNN1's enzymatic activity. While specific quantitative data for this compound's inhibitory concentration (IC50) is not publicly available, data for other potent small molecule VNN1 inhibitors provide a benchmark for its potential efficacy. For instance, the inhibitor OMP-7 has an IC50 of 38 nM, while another pyrimidine (B1678525) amide-based inhibitor has an IC50 of 20.17 µM against human recombinant VNN1.[1][2]

RNA Interference (RNAi): A Gene Silencing Approach

Quantitative Comparison of this compound and RNAi for VNN1 Knockdown

The following table summarizes the key quantitative parameters for this compound (using representative VNN1 inhibitors) and RNAi in downregulating VNN1.

FeatureThis compound (Representative Small Molecule Inhibitors)RNAi (siRNA)
Mechanism of Action Reversible enzymatic inhibitionmRNA degradation, post-transcriptional gene silencing
Target VNN1 protein activityVNN1 mRNA
Efficacy (Potency) IC50 values reported for potent inhibitors range from 38 nM (OMP-7) to 20.17 µM.[1][2]Can achieve >95% knockdown of target mRNA and protein.[4]
Specificity Potential for off-target effects on other proteins.High sequence specificity, but potential for off-target effects on other mRNAs.
Mode of Delivery Systemic (in vivo), direct application to cells (in vitro)Transfection (in vitro), viral vectors or lipid nanoparticles (in vivo)
Duration of Effect Dependent on drug pharmacokinetics (typically transient)Can be transient or stable depending on the delivery method.

Experimental Protocols

Protocol 1: In Vitro VNN1 Inhibition Assay using a Small Molecule Inhibitor (e.g., this compound)

This protocol is adapted from a general method for determining the IC50 value of VNN1 inhibitors.[2][6]

Materials:

  • Human recombinant VNN1 enzyme

  • Fluorescent substrate (e.g., pantothenate-AMC)

  • This compound or other VNN1 inhibitor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add a fixed concentration of human recombinant VNN1 enzyme to each well.

  • Add the serially diluted this compound to the wells. Include a control group with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the fluorescent substrate to each well.

  • Monitor the fluorescence intensity over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: VNN1 Knockdown in Human Cells using siRNA

This protocol provides a general guideline for siRNA transfection in a human cell line.

Materials:

  • Human cell line expressing VNN1 (e.g., HEK293T, Huh7)

  • VNN1-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well plates

  • Reagents for RNA extraction and protein analysis (qRT-PCR and Western blot)

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute the VNN1-specific siRNA or control siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Remove the culture medium from the cells and replace it with fresh, antibiotic-free complete medium.

    • Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Analysis of Knockdown Efficiency:

    • qRT-PCR: At 24-48 hours post-transfection, harvest the cells, extract total RNA, and perform quantitative real-time PCR to measure the relative expression of VNN1 mRNA compared to the control.

    • Western Blot: At 48-72 hours post-transfection, lyse the cells, quantify the protein concentration, and perform Western blot analysis to determine the level of VNN1 protein expression compared to the control.

Signaling Pathways and Experimental Workflows

VNN1 Signaling Pathway

The following diagram illustrates the central role of VNN1 in pantetheine metabolism and its influence on downstream cellular processes, including CoA biosynthesis and glutathione (B108866) (GSH) redox balance.

VNN1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Pantetheine Pantetheine VNN1 VNN1 (Pantetheinase) Pantetheine->VNN1 Hydrolysis Pantothenic_Acid Pantothenic Acid (Vitamin B5) VNN1->Pantothenic_Acid Cysteamine Cysteamine VNN1->Cysteamine CoA_Biosynthesis CoA Biosynthesis Pantothenic_Acid->CoA_Biosynthesis Precursor GSH_Redox_Balance GSH Redox Balance Cysteamine->GSH_Redox_Balance Modulates Cellular_Processes Cellular Processes (Inflammation, Oxidative Stress) CoA_Biosynthesis->Cellular_Processes Impacts GSH_Redox_Balance->Cellular_Processes Impacts

VNN1 metabolic pathway and its downstream effects.

Experimental Workflow for VNN1 Knockdown Comparison

The diagram below outlines the logical workflow for a comparative study of this compound and RNAi for VNN1 knockdown.

Knockdown_Workflow cluster_this compound This compound Arm cluster_rnai RNAi Arm start Start: Select Human Cell Line Expressing VNN1 larubrilstat_treatment Treat cells with varying concentrations of this compound start->larubrilstat_treatment sirna_transfection Transfect cells with VNN1 siRNA or control siRNA start->sirna_transfection vnn1_activity_assay Perform VNN1 Activity Assay larubrilstat_treatment->vnn1_activity_assay ic50_determination Determine IC50 vnn1_activity_assay->ic50_determination end Comparative Analysis: Efficacy, Specificity, and Off-Target Effects ic50_determination->end knockdown_analysis Analyze VNN1 mRNA (qRT-PCR) and Protein (Western Blot) Levels sirna_transfection->knockdown_analysis percent_knockdown Calculate % Knockdown knockdown_analysis->percent_knockdown percent_knockdown->end

Workflow for comparing this compound and RNAi.

Conclusion

Both this compound and RNAi present viable and potent options for the knockdown of VNN1, each with distinct advantages and considerations. This compound, as a small molecule inhibitor, offers the potential for dose-dependent and reversible inhibition of VNN1's enzymatic function. In contrast, RNAi provides a highly specific and efficient method for silencing VNN1 gene expression, leading to a profound and potentially long-lasting reduction in protein levels.

The choice between these two powerful techniques will ultimately depend on the specific experimental goals. For studies requiring acute and reversible modulation of VNN1 activity, this compound or other small molecule inhibitors may be the preferred choice. For investigations demanding a profound and sustained depletion of the VNN1 protein to elucidate its fundamental biological roles, RNAi is an exceptionally effective tool. This guide provides the foundational knowledge and protocols for researchers to embark on their investigations into the multifaceted roles of VNN1.

References

Head-to-Head Comparison of Larubrilstat with Clinical Candidates in Neutrophil Elastase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neutrophil elastase (NE), a serine protease released by activated neutrophils, plays a critical role in the pathogenesis of a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), and non-cystic fibrosis bronchiectasis (NCFBE). Its destructive enzymatic activity on essential components of the extracellular matrix, such as elastin, contributes to tissue damage and disease progression. Consequently, the development of potent and selective NE inhibitors is a key focus of therapeutic research. This guide provides a head-to-head comparison of Larubrilstat with other clinical-stage neutrophil elastase inhibitors, summarizing available quantitative data, outlining experimental methodologies, and visualizing key pathways.

Overview of Compared Neutrophil Elastase Inhibitors

This guide focuses on the comparative analysis of this compound and other clinical candidates targeting neutrophil elastase. Due to the limited publicly available data for this compound, this comparison primarily relies on data from competitor compounds that have progressed through clinical development. The following table summarizes the key characteristics of the discussed inhibitors.

Compound Developer Mechanism of Action Administration Route Development Status
This compound (GSK3805408) GlaxoSmithKlineNeutrophil Elastase InhibitorOralPreclinical/Clinical Phase I (assumed)
Alvelestat (AZD9668 / MPH-966) AstraZeneca / Mereo BioPharmaReversible, selective NE inhibitorOralPhase II
BAY 85-8501 BayerReversible, selective NE inhibitorOralPhase II
POL6014 (Lonodelestat) Polyphor / SantheraReversible, selective NE inhibitorInhaledPhase I
Sivelestat (B1662846) Ono PharmaceuticalCompetitive NE inhibitorIntravenousMarketed (in Japan for ALI/ARDS)

In Vitro Potency: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for the discussed neutrophil elastase inhibitors against human neutrophil elastase (hNE).

Compound IC50 (hNE) Reference
This compound (GSK3805408) Data not publicly available-
Alvelestat (AZD9668) 12 nM (pIC50 of 7.9 nM)[1][2][1][2]
BAY 85-8501 65 pM[3]
POL6014 4.8 ± 0.8 nM
Sivelestat 19-49 nM

Note: Lower IC50 values indicate higher potency.

Clinical Trial Data Summary

The following sections provide a summary of available clinical trial data for the competitor compounds. This data offers insights into their safety, tolerability, and efficacy in various patient populations.

Alvelestat (AZD9668 / MPH-966)

Alvelestat has been investigated in several clinical trials for respiratory diseases, including COPD, cystic fibrosis, and bronchiectasis.

Key Clinical Trial Findings:

  • COPD: In a 12-week, Phase IIb trial in patients with COPD receiving maintenance budesonide/formoterol, AZD9668 (60 mg bid) did not significantly improve pre-bronchodilator FEV1 compared to placebo. No significant improvements were observed in respiratory symptoms or health-related quality of life as measured by the St. George's Respiratory Questionnaire for COPD (SGRQ-C).

  • Cystic Fibrosis: A 4-week, randomized, double-blind, placebo-controlled study in 56 CF patients showed that AZD9668 (60 mg twice daily) was well tolerated but had no significant effect on sputum neutrophil counts, neutrophil elastase activity, or lung function. However, a trend towards a reduction in some sputum inflammatory biomarkers was observed.

  • Bronchiectasis: In a 4-week, Phase II study in 38 patients with bronchiectasis, AZD9668 (60 mg twice daily) resulted in a 100 mL improvement in FEV1 compared to placebo (p=0.006). While there was no change in sputum neutrophils, there were trends for reductions in some sputum inflammatory biomarkers.

BAY 85-8501

BAY 85-8501 has been evaluated in a Phase IIa clinical trial for non-cystic fibrosis bronchiectasis.

Key Clinical Trial Findings:

  • Non-CF Bronchiectasis: A 28-day, randomized, placebo-controlled, double-blind, parallel-group study in 94 patients with non-CF bronchiectasis showed that BAY 85-8501 (1 mg once daily) had a favorable safety and tolerability profile. However, there were no significant changes in pulmonary function parameters or health-related quality of life compared to placebo.

POL6014 (Lonodelestat)

POL6014 is an inhaled neutrophil elastase inhibitor that has undergone Phase I clinical studies in healthy volunteers and patients with cystic fibrosis.

Key Clinical Trial Findings:

  • Healthy Volunteers and Cystic Fibrosis: Single ascending dose studies showed that inhaled POL6014 was safe and well-tolerated in both healthy volunteers (up to 480 mg) and CF patients (at all doses). Pharmacokinetic analysis revealed a dose-linear profile with high concentrations achieved in the sputum of CF patients and low systemic exposure. A greater than 1-log reduction in active NE was observed in the sputum of CF subjects 3 hours after dosing.

Sivelestat

Sivelestat is approved in Japan for the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) associated with systemic inflammatory response syndrome (SIRS).

Key Clinical Trial Findings:

  • ALI/ARDS: A Phase IV study in Japanese patients with ALI associated with SIRS demonstrated that Sivelestat contributed to earlier weaning from mechanical ventilation compared to a control group. The adjusted mean number of ventilator-free days was 15.7 in the Sivelestat group versus 12.1 in the control group (P = 0.0022). The adjusted 180-day survival rate was also significantly higher in the Sivelestat group (71.8% vs. 56.3%). A meta-analysis of 15 studies involving 2050 patients with ALI/ARDS showed that sivelestat reduced 28-30 day mortality, shortened mechanical ventilation time, and decreased ICU stays.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

In Vitro Neutrophil Elastase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a compound against purified human neutrophil elastase.

General Protocol:

  • Reagents and Materials:

    • Purified human neutrophil elastase (HNE)

    • Fluorogenic or chromogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA or MeOSuc-Ala-Ala-Pro-Val-AMC)

    • Assay buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

    • Test compounds and a reference inhibitor (e.g., Sivelestat)

    • 96-well microplate (black for fluorescence, clear for absorbance)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

    • Add a defined amount of HNE to each well of the microplate.

    • Add the diluted inhibitors to the wells and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the NE substrate to each well.

    • Measure the absorbance or fluorescence in kinetic mode for a set duration (e.g., 30 minutes) at the appropriate wavelength.

  • Data Analysis:

    • Determine the rate of the enzymatic reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Measurement of Forced Expiratory Volume in 1 Second (FEV1) in Clinical Trials

Objective: To assess changes in lung function in response to treatment in patients with respiratory diseases.

General Protocol:

  • Equipment:

    • Spirometer meeting the standards of the American Thoracic Society (ATS) and European Respiratory Society (ERS).

  • Procedure:

    • Patients are instructed to perform a maximal inspiration followed by a maximal forced expiration into the spirometer for as long as possible.

    • The volume of air exhaled in the first second is recorded as the FEV1.

    • The procedure is typically repeated at least three times to ensure reproducibility, with the highest value being recorded.

    • FEV1 is often measured at baseline (before treatment) and at various time points during and after the treatment period.

    • For studies involving bronchodilators, FEV1 may be measured both before and after administration of the bronchodilator to assess reversibility of airway obstruction.

  • Data Analysis:

    • The change in FEV1 from baseline is calculated for each patient.

    • Statistical comparisons are made between the treatment and placebo groups to determine the effect of the intervention.

St. George's Respiratory Questionnaire (SGRQ)

Objective: To measure the health-related quality of life in patients with respiratory diseases.

Methodology:

  • The SGRQ is a self-administered questionnaire consisting of 50 items.

  • It is divided into two parts:

    • Part 1 (Symptoms): Assesses the patient's perception of their respiratory symptoms over a preceding period (e.g., 1 to 12 months).

    • Part 2 (Activity and Impacts): Addresses the patient's current state, including disturbances to daily physical activity and the psychosocial impact of their respiratory condition.

  • The questionnaire yields three component scores (Symptoms, Activity, and Impacts) and a total score.

  • Scores range from 0 (no impairment) to 100 (maximum impairment).

  • A change of 4 units in the total score is considered clinically significant.

Signaling Pathways and Experimental Workflows

Neutrophil Elastase-Mediated Lung Damage Pathway

The following diagram illustrates the central role of neutrophil elastase in the inflammatory cascade that leads to lung tissue damage in chronic respiratory diseases.

NE_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., infection, smoke) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release Elastin_Degradation Elastin Degradation NE_Release->Elastin_Degradation Mucus_Hypersecretion Mucus Hypersecretion NE_Release->Mucus_Hypersecretion Tissue_Damage Lung Tissue Damage (Emphysema) Elastin_Degradation->Tissue_Damage Airway_Obstruction Airway Obstruction Mucus_Hypersecretion->Airway_Obstruction NE_Inhibitors NE Inhibitors (e.g., this compound) NE_Inhibitors->NE_Release Inhibition Inhibitor_Screening_Workflow Compound_Library Compound Library Primary_Screening Primary Screening (Biochemical Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Cell-Based Assays) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Bronchiectasis Diagnosis) Randomization Randomization Patient_Recruitment->Randomization Treatment_Arm Treatment Arm (NE Inhibitor) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Endpoint_Assessment Endpoint Assessment (FEV1, SGRQ, Biomarkers) Treatment_Arm->Endpoint_Assessment Placebo_Arm->Endpoint_Assessment Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Larubrilstat

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) with official disposal instructions for Larubrilstat is not publicly available. The following procedures are based on general best practices for the disposal of non-hazardous pharmaceutical and chemical waste in a laboratory setting. It is imperative to always consult your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations.

Researchers, scientists, and drug development professionals handling this compound must prioritize safety and environmental responsibility. Proper disposal of this and any chemical agent is a critical component of laboratory safety protocols. While this compound may not be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), all pharmaceutical waste requires careful management to prevent environmental contamination.[1][2]

Physicochemical Data for this compound

Understanding the properties of a compound is fundamental to its safe handling and disposal. Below is a summary of the available physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₂₁H₂₅N₅O₂[3]
Molecular Weight 379.5 g/mol [3]
IUPAC Name [2-[[(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl]amino]pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone[3]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol provides a standardized procedure for the disposal of unused, expired, or contaminated this compound in a laboratory environment.

Materials Required:

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.

  • Designated non-hazardous pharmaceutical waste container (e.g., a white pail with a blue lid), clearly labeled "Non-Hazardous Pharmaceutical Waste for Incineration".[1]

  • Sealable plastic bags.

  • Waste disposal log.

Procedure:

  • Personnel Safety: Before handling this compound, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Segregation of Waste: It is crucial to keep different waste streams separate to avoid dangerous chemical reactions.[4] Do not mix this compound waste with hazardous waste (e.g., flammable solvents, corrosive materials), biohazardous waste, or sharps.[5]

  • Containment of Solid this compound Waste:

    • For unused or expired pure this compound powder, carefully place it and any contaminated items (e.g., weighing paper, contaminated wipes) into a sealable plastic bag.

    • Minimize the generation of dust.

    • Place the sealed bag into the designated "Non-Hazardous Pharmaceutical Waste for Incineration" container.[1]

  • Disposal of Liquid this compound Waste:

    • Do not pour this compound solutions down the drain. [6][7] This can contaminate water supplies and harm aquatic life.[1]

    • Aqueous solutions containing this compound should be collected in a compatible, sealed, and clearly labeled waste container.

    • This container should be managed by your institution's hazardous waste program.

  • Decontamination of Empty Containers:

    • Empty this compound stock containers must be properly decontaminated before disposal.[8]

    • Triple-rinse the empty container with a suitable solvent (e.g., water or 70% ethanol).[9][10]

    • Collect the rinsate (the liquid from rinsing) and dispose of it as chemical waste, as described in step 4.[10]

    • After triple-rinsing, deface or remove the original label to prevent misuse.[9][11] You can write "EMPTY" on the container.[9]

    • The decontaminated container can then be disposed of in the regular trash or recycling, in accordance with your institution's policies.[9]

  • Final Disposal:

    • Once the "Non-Hazardous Pharmaceutical Waste for Incineration" container is full, securely seal the lid.

    • Arrange for pickup and disposal through your institution's EHS office or a licensed waste management contractor.[5]

    • Record the disposal in your waste disposal log.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Larubrilstat_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don PPE (Lab Coat, Gloves, Safety Glasses) start->ppe waste_type 2. Identify Waste Type ppe->waste_type solid Solid Waste (Powder, Contaminated Items) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid container Empty Container waste_type->container Empty Container bag_solid 3a. Place in Sealable Bag solid->bag_solid collect_liquid 3b. Collect in Labeled Waste Bottle liquid->collect_liquid rinse_container 3c. Triple-Rinse Container container->rinse_container incineration_bin 4a. Place in 'Non-Hazardous Waste for Incineration' Bin bag_solid->incineration_bin ehs_pickup 5b. Arrange for EHS/ Contractor Disposal collect_liquid->ehs_pickup collect_rinsate 4c. Collect Rinsate as Liquid Waste rinse_container->collect_rinsate deface_label 5c. Deface Label & Mark 'EMPTY' rinse_container->deface_label collect_rinsate->collect_liquid dispose_container 6c. Dispose of Container in Trash/Recycling deface_label->dispose_container end End: Waste Properly Disposed dispose_container->end incineration_bin->end ehs_pickup->end

Caption: Logical workflow for this compound disposal.

References

Essential Safety and Logistical Information for Handling Larubrilstat

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling Larubrilstat. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on best practices for handling potent active pharmaceutical ingredients (APIs) and should be supplemented by a compound-specific risk assessment before any handling occurs.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. The following procedures are critical for minimizing exposure risk and maintaining a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is a potent pharmaceutical compound. While specific toxicity data is not publicly available, it should be handled with the assumption that it may be cytotoxic, carcinogenic, mutagenic, or toxic for reproduction.[1] A thorough risk assessment is mandatory before any handling of this compound. This involves evaluating the quantity of the compound being used, the procedures being performed, and the potential for aerosol generation.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final line of defense against exposure and must be used in conjunction with engineering controls.[2]

PPE Category Item Specifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high risk of aerosol or dust generation.[3]
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is required.[3]
Disposable Respirators (e.g., N95)Suitable only for low-risk activities and should not be the primary respiratory protection for handling potent compounds.[3]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals.[3]
Body Protection Disposable CoverallsRecommended to be made of materials like Tyvek® to protect against chemical splashes and dust.[3][4]
Dedicated Lab CoatA lab coat that does not leave the designated handling area should be worn over personal clothing.
Eye Protection Chemical Splash GogglesMust provide a complete seal around the eyes.[3]
Face ShieldShould be worn in addition to goggles when there is a significant splash hazard.[3]
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.[3]

Engineering Controls

Engineering controls are the primary method for minimizing exposure to potent compounds.[5]

  • Containment: All handling of this compound powder should be performed within a certified chemical fume hood, a glove box, or a similar containment enclosure. For larger quantities or procedures with a high potential for aerosolization, a negative pressure isolator is recommended.[5][6]

  • Ventilation: The laboratory must have a dedicated, single-pass air handling system with appropriate filtration of exhaust air.[5]

  • Decontamination: A designated area and validated cleaning agents should be readily available for decontaminating surfaces and equipment.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of potent compounds.

4.1. Preparation:

  • Designate a Handling Area: Clearly define and label the area where this compound will be handled. Access should be restricted to trained personnel.

  • Assemble Materials: Gather all necessary equipment, including PPE, weighing papers, spatulas, solvents, and waste containers, before bringing this compound into the handling area.

  • Prepare Waste Disposal: Have clearly labeled, sealed waste containers ready for all types of waste that will be generated (solid, liquid, sharps).[3]

4.2. Weighing and Aliquoting:

  • Minimize Dust Generation: When handling the solid compound, use gentle motions to avoid creating dust.

  • Closed System Weighing: Whenever possible, use a closed system for weighing and transferring this compound.

  • Wetting Technique: If appropriate for the experimental protocol, wet the compound with a small amount of solvent to reduce dust generation.

4.3. Solution Preparation:

  • Avoid Splashing: Add solvent to the solid compound slowly and carefully to prevent splashing.

  • Contained Dissolution: Perform all steps of solution preparation within a containment device.

4.4. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.[3]

  • PPE Removal: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste generated from handling this compound is considered hazardous or cytotoxic waste and must be disposed of accordingly.

  • Segregation: Do not mix this compound waste with general laboratory waste. It must be segregated into clearly labeled containers.

  • Waste Containers:

    • Solid Waste: (e.g., contaminated gloves, wipes, disposable lab coats) should be placed in thick, leak-proof plastic bags, often color-coded purple or yellow, and then into a rigid, labeled cytotoxic waste container.[7][8]

    • Liquid Waste: Collect in a dedicated, sealed, and clearly labeled waste container.

    • Sharps Waste: (e.g., needles, scalpels) must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste, often with a purple lid.[1][8]

  • Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.[9][10]

Visualizations

Caption: Workflow for the safe handling and disposal of this compound.

Hazard_Control_Hierarchy Engineering_Controls Engineering Controls (e.g., Fume Hood, Isolator) Administrative_Controls Administrative Controls (e.g., SOPs, Training) Engineering_Controls->Administrative_Controls PPE Personal Protective Equipment (e.g., Gloves, Respirator) Administrative_Controls->PPE

Caption: Hierarchy of controls for mitigating exposure to this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.